scyllo-Inosamine hydrochloride
Description
Properties
IUPAC Name |
(1S,2R,4S,5R)-6-aminocyclohexane-1,2,3,4,5-pentol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5.ClH/c7-1-2(8)4(10)6(12)5(11)3(1)9;/h1-6,8-12H,7H2;1H/t1?,2-,3+,4+,5-,6?; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXPBLLUBGYJGK-MRQOJFBOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1O)O)O)O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]1([C@H](C([C@H]([C@@H](C1N)O)O)O)O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Scyllo-Inosamine Hydrochloride: A Comprehensive Technical Guide for Researchers
An in-depth exploration of the chemical properties, synthesis, and biological significance of scyllo-Inosamine hydrochloride, a compound of interest in drug discovery and development.
This guide provides a detailed overview of scyllo-Inosamine hydrochloride, a synthetic aminocyclitol derivative. We will delve into its fundamental chemical identifiers, its relationship to the naturally occurring scyllo-inositol, its synthesis, and its emerging role in biomedical research. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of inositol analogs.
Core Molecular Identifiers and Properties
Scyllo-Inosamine hydrochloride is the hydrochloride salt of scyllo-inosamine (1-amino-1-deoxy-scyllo-inositol). The addition of hydrochloric acid to the amine group of scyllo-inosamine results in the formation of a more stable and water-soluble salt, which is often preferred for research and pharmaceutical applications.
| Property | Value | Source |
| Molecular Weight | 199.63 g/mol | [1] |
| Chemical Formula | C₆H₁₄ClNO₅ | [1] |
| SMILES String | C1(C(C(C(C(C1O)O)O)O)O)N.Cl | [1] |
| CAS Number | 4933-84-0 | [1] |
| Synonyms | 1-Amino-1-deoxy-scyllo-inositol HCl | [1] |
The parent compound, scyllo-inosamine, has a molecular weight of 179.17 g/mol and the chemical formula C₆H₁₃NO₅[2][3]. Its SMILES string is N[C@H]1[C@@H]1O[3].
The Significance of the scyllo-Configuration
The prefix "scyllo-" refers to a specific stereoisomer of inositol, a six-carbon cyclic polyol. In the scyllo-inositol configuration, all six hydroxyl groups are in the equatorial position, resulting in a highly stable chair conformation. This all-equatorial arrangement is a key feature that influences the biological activity of its derivatives, including scyllo-inosamine.
Scyllo-inositol itself has garnered significant attention in the scientific community for its potential therapeutic applications, particularly in neurodegenerative diseases. It has been shown to inhibit the aggregation of amyloid-β peptides, a hallmark of Alzheimer's disease[4][5][6]. This inhibitory effect is thought to be related to its ability to cross the blood-brain barrier and stabilize small conformers of Aβ42[4][7]. Preclinical studies in animal models of Alzheimer's have demonstrated that scyllo-inositol can reduce plaque accumulation and improve cognitive deficits[7][8][9].
The unique stereochemistry of the scyllo-backbone in scyllo-inosamine is therefore of considerable interest, as it may confer novel biological activities or enhance existing ones compared to other inosamine isomers.
Synthesis and Chemical Landscape
Synthetic Pathways
Scyllo-inosamine hydrochloride is a synthetic compound. One described method for its synthesis involves the use of benzyl cyanide and cyclohexane. The process entails the removal of benzyl groups via catalytic hydrogenation, followed by hydrolysis to yield scyllo-inosamine[1].
The broader landscape of aminocyclitol biosynthesis provides context for the generation of such molecules. In biological systems, aminocyclitols are often derived from simple sugars. For instance, in the biosynthesis of streptomycin, myo-inositol is oxidized to scyllo-inosose and then transaminated to scyllo-inosamine[10]. While this highlights a natural pathway to the core structure, the hydrochloride salt is a product of chemical synthesis.
The synthesis of various scyllo-inositol derivatives has been a subject of research to explore the structure-activity relationship concerning the inhibition of amyloid-beta aggregation[6]. These synthetic efforts underscore the importance of accessing a range of analogs to probe their therapeutic potential.
Chemical Relationship Diagram
The following diagram illustrates the relationship between key compounds in the scyllo-inositol family.
Caption: Workflow for the ThT amyloid aggregation assay.
Step-by-Step Procedure
-
Preparation of Aβ42 Monomers:
-
Dissolve lyophilized Aβ42 peptide in HFIP to a concentration of 1 mg/mL.
-
Aliquot the solution into microcentrifuge tubes and evaporate the HFIP using a gentle stream of nitrogen gas or a speed vacuum.
-
Store the resulting peptide film at -80°C.
-
Prior to the assay, resuspend the Aβ42 film in DMSO to a concentration of 5 mM.
-
Dilute the Aβ42 stock in cold PBS to the final working concentration (e.g., 10 µM).
-
-
Assay Setup:
-
In a 96-well black, clear-bottom plate, add the diluted Aβ42 solution to each well.
-
Add varying concentrations of scyllo-Inosamine hydrochloride to the experimental wells. Add vehicle control (PBS) to the control wells.
-
Add ThT solution to each well to a final concentration of 10 µM.
-
-
Data Acquisition:
-
Place the plate in a fluorometer pre-set to 37°C with intermittent shaking.
-
Measure the fluorescence intensity (excitation ~440 nm, emission ~480 nm) at regular intervals (e.g., every 10 minutes) for up to 48 hours.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time for each concentration of scyllo-Inosamine hydrochloride.
-
Analyze the lag time, maximum fluorescence, and the rate of aggregation to determine the effect of the compound.
-
Conclusion
Scyllo-Inosamine hydrochloride is a molecule of interest due to its structural relationship to the neuroprotective agent scyllo-inositol and its classification as an aminocyclitol. Its unique all-equatorial stereochemistry and the presence of an amino group suggest a potential for novel biological activities. While research into this specific compound is still emerging, the established therapeutic interest in its parent compound and the broader class of aminocyclitols provides a strong rationale for further investigation. The synthetic accessibility of scyllo-Inosamine hydrochloride and its favorable physicochemical properties as a salt make it a promising candidate for exploration in drug discovery programs, particularly in the areas of neurodegenerative disease and oncology.
References
A comprehensive, numbered list of all cited sources with titles, source information, and verifiable URLs will be provided upon request.
Sources
- 1. biosynth.com [biosynth.com]
- 2. 1-Amino-1-deoxy-scyllo-inositol | C6H13NO5 | CID 439440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scyllo-Inosamine | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 4. scyllo-Inositol, Endogenous inositol isomer (CAS 488-59-5) | Abcam [abcam.com]
- 5. Scyllo-Inositol - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis of scyllo-inositol derivatives and their effects on amyloid beta peptide aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scyllo-Inositol, preclinical, and clinical data for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Properties of scyllo-inositol as a therapeutic treatment of AD-like pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Progress in Aminocyclitol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Enzymatic Synthesis of scyllo-Inosamine
For: Researchers, scientists, and drug development professionals.
Abstract
scyllo-Inosamine is a critical aminocyclitol, serving as a key building block in the biosynthesis of aminoglycoside antibiotics and as a precursor for pharmacologically significant molecules. This document provides a comprehensive guide to the enzymatic conversion of scyllo-inosose to scyllo-inosamine. We delve into the underlying biochemical principles, present detailed protocols for enzyme expression and the catalytic reaction, and outline robust analytical methods for product quantification. The methodologies described herein are designed to be self-validating, ensuring reliable and reproducible results for research and development applications.
Scientific Background and Principles
The biotransformation of scyllo-inosose into scyllo-inosamine is a stereospecific amination reaction catalyzed by a class of enzymes known as aminotransferases (or transaminases)[1]. This conversion is a pivotal step in the biosynthetic pathways of several important natural products, including the antibiotic streptomycin[2].
The Enzyme: scyllo-Inosose Aminotransferase
The primary enzyme responsible for this conversion is scyllo-inosose aminotransferase. A well-characterized example is the StsC enzyme from Streptomyces griseus, which is involved in streptomycin biosynthesis[2]. Another homologous and functional enzyme is BtrR (also referred to as BtrS in some literature) from the butirosin-producing bacterium Bacillus circulans[3][4][5][6]. These enzymes belong to the family of transferases and specifically catalyze the transfer of an amino group from a donor molecule to the keto group of scyllo-inosose[1].
The Reaction Mechanism
scyllo-Inosose aminotransferases are pyridoxal 5'-phosphate (PLP)-dependent enzymes[1]. The catalytic cycle proceeds via a "ping-pong" mechanism:
-
Amino Group Transfer to PLP: The amino donor (commonly L-glutamine or L-alanine) binds to the active site. Its amino group is transferred to the PLP cofactor, forming pyridoxamine 5'-phosphate (PMP) and releasing the corresponding α-keto acid (e.g., 2-oxoglutaramate)[1].
-
Keto Substrate Binding: The keto substrate, scyllo-inosose, enters the active site and binds to the PMP-enzyme complex.
-
Amino Group Transfer to Substrate: The amino group from PMP is transferred to the carbonyl carbon of scyllo-inosose.
-
Product Release: The aminated product, scyllo-inosamine, is released, regenerating the PLP-enzyme complex for the next catalytic cycle.
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// Nodes sub [label="scyllo-Inosose\n(Keto Substrate)", fillcolor="#FFFFFF", fontcolor="#202124"]; prod [label="scyllo-Inosamine\n(Amino Product)", fillcolor="#FFFFFF", fontcolor="#202124"]; enzyme_plp [label="Aminotransferase\n(PLP cofactor)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; enzyme_pmp [label="Aminotransferase\n(PMP cofactor)", fillcolor="#FBBC05", fontcolor="#202124"]; amino_donor [label="L-Glutamine\n(Amino Donor)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; keto_acid [label="2-Oxoglutaramate\n(Byproduct)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges sub -> enzyme_pmp [label=" Binds", arrowhead="vee"]; enzyme_pmp -> prod [label=" Transfers NH2", arrowhead="vee"]; prod -> enzyme_plp [label=" Releases", arrowhead="vee", style=dashed]; amino_donor -> enzyme_plp [label=" Binds", arrowhead="vee"]; enzyme_plp -> keto_acid [label=" Transfers NH2", arrowhead="vee"]; keto_acid -> enzyme_pmp [label=" Releases", arrowhead="vee", style=dashed]; }
Caption: Ping-pong mechanism of scyllo-inosose aminotransferase.
Materials and Reagents
Equipment
-
Incubator shaker
-
Centrifuge (refrigerated)
-
Sonicator or French press
-
FPLC or HPLC system for protein purification
-
HPLC or LC-MS/MS system for product analysis
-
Spectrophotometer (for protein quantification)
-
pH meter
-
Standard laboratory glassware and consumables
Reagents and Buffers
-
scyllo-Inosose (substrate)
-
L-Glutamine (amino donor)
-
Pyridoxal 5'-phosphate (PLP)
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector with the aminotransferase gene (e.g., pET vector with btrR gene)
-
LB Broth and Agar
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Antibiotics (as required by the expression vector)
-
Protein Purification Buffers (Lysis, Wash, Elution) with appropriate tags (e.g., His-tag)
-
Bradford Reagent for protein assay
-
HPLC/LC-MS grade solvents (Acetonitrile, Water, Formic Acid)
-
Analytical standards: scyllo-inosose and scyllo-inosamine
Detailed Experimental Protocols
Protocol 1: Recombinant Aminotransferase Expression and Purification
This protocol describes the expression of a His-tagged scyllo-inosose aminotransferase (e.g., BtrR from B. circulans) in E. coli.
-
Transformation: Transform the expression plasmid containing the aminotransferase gene into a competent E. coli expression strain (e.g., BL21(DE3)). Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 50 mL of LB broth with the selective antibiotic. Grow overnight at 37°C with shaking (220 rpm).
-
Large-Scale Culture: Inoculate 1 L of LB broth with the overnight starter culture (1:100 dilution). Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Cool the culture to 18-25°C. Add IPTG to a final concentration of 0.2-0.5 mM to induce protein expression. Incubate for 16-20 hours at the lower temperature with shaking.
-
Causality Note: Lowering the temperature post-induction enhances proper protein folding and increases the yield of soluble, active enzyme.
-
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately.
-
Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM DTT, 1 mg/mL Lysozyme, and protease inhibitors). Incubate on ice for 30 minutes.
-
Cell Disruption: Lyse the cells by sonication or French press. Ensure the sample is kept on ice to prevent protein denaturation.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant, which contains the soluble protein.
-
Purification: Purify the His-tagged aminotransferase from the clarified lysate using an appropriate affinity chromatography column (e.g., Ni-NTA) connected to an FPLC system.
-
Buffer Exchange: Exchange the purified enzyme into a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol, 50 µM PLP) using dialysis or a desalting column.
-
Quantification and Storage: Determine the protein concentration using a Bradford assay. Aliquot the purified enzyme and store at -80°C.
Protocol 2: Enzymatic Conversion of scyllo-Inosose
This protocol outlines the standard reaction conditions for the biotransformation.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture as described in the table below. It is critical to prepare a "No Enzyme" control to serve as a baseline.
| Component | Stock Concentration | Volume (µL) | Final Concentration |
| HEPES Buffer (pH 7.5) | 1 M | 50 | 50 mM |
| scyllo-Inosose | 100 mM | 100 | 10 mM |
| L-Glutamine | 200 mM | 100 | 20 mM |
| PLP | 10 mM | 10 | 100 µM |
| Purified Aminotransferase | 1 mg/mL | 20 | 20 µg/mL |
| Nuclease-Free Water | - | 720 | - |
| Total Volume | - | 1000 | - |
-
Reaction Initiation: Pre-warm the reaction mixture components to the reaction temperature (e.g., 30°C). Initiate the reaction by adding the purified aminotransferase.
-
Incubation: Incubate the reaction at 30°C with gentle shaking for a defined period (e.g., 4, 8, 12, 24 hours). Time-course experiments are recommended to determine the optimal reaction time.
-
Reaction Termination: Stop the reaction by adding an equal volume of 10% Trichloroacetic Acid (TCA) or by heat inactivation (95°C for 5 minutes). This will precipitate the enzyme.
-
Sample Preparation for Analysis: Centrifuge the terminated reaction at 14,000 x g for 10 minutes to pellet the precipitated protein. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
dot digraph "Experimental_Workflow" { graph [fontname="Arial", fontsize=12, rankdir=TB, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
}
Caption: Overall workflow for enzymatic scyllo-inosamine synthesis.
Protocol 3: Analytical Quantification by LC-MS/MS
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) provides a highly sensitive and specific method for quantifying both the substrate and the product[7][8].
-
Chromatographic Separation:
-
Column: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column suitable for polar analytes.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a high percentage of Mobile Phase B (e.g., 95%) and gradually decrease to elute the polar compounds.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Establish specific precursor-to-product ion transitions for both scyllo-inosose and scyllo-inosamine using analytical standards.
-
scyllo-Inosose (C6H10O6): Monitor appropriate transitions (e.g., [M+H]+).
-
scyllo-Inosamine (C6H13NO5): Monitor appropriate transitions (e.g., [M+H]+).
-
-
-
Quantification:
-
Generate a standard curve for both scyllo-inosose and scyllo-inosamine using serial dilutions of the analytical standards (e.g., from 0.1 µM to 100 µM).
-
Plot the peak area against the concentration for each standard to create a calibration curve.
-
Calculate the concentration of the substrate and product in the enzymatic reaction samples by interpolating their peak areas from the standard curve.
-
Data Analysis and Troubleshooting
Data Interpretation
-
Conversion Yield (%): Calculate the efficiency of the conversion using the following formula: % Yield = ([scyllo-Inosamine] / [Initial scyllo-Inosose]) * 100
-
Enzyme Activity: Can be expressed in Units (U), where 1 U is the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
Example Data
| Time (hours) | scyllo-Inosose (mM) | scyllo-Inosamine (mM) | Conversion Yield (%) |
| 0 | 10.0 | 0.0 | 0 |
| 4 | 7.2 | 2.8 | 28 |
| 8 | 4.5 | 5.5 | 55 |
| 12 | 2.1 | 7.9 | 79 |
| 24 | 0.5 | 9.5 | 95 |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Activity | Inactive enzyme (misfolded, degraded). | Optimize protein expression/purification conditions. Ensure proper storage at -80°C. Add PLP to storage buffer. |
| Missing cofactor (PLP). | Ensure PLP is added to the reaction mixture at the correct concentration. | |
| Incorrect pH or temperature. | Verify the pH of the buffer. Optimize reaction temperature (try a range from 25°C to 37°C). | |
| High Variability | Pipetting errors. | Use calibrated pipettes and proper technique. Prepare a master mix for multiple reactions. |
| Inconsistent reaction termination. | Ensure rapid and consistent termination for all samples. | |
| Poor HPLC/LC-MS Signal | Sample degradation. | Analyze samples promptly after preparation. Store at 4°C if analysis is delayed. |
| Suboptimal chromatography. | Optimize the HILIC gradient and mobile phases for better separation and peak shape. |
References
-
Subba B, Kharel Y, Lee HC, Liou K, Sohng JK. (2013). Progress in Aminocyclitol Biosynthesis. Marine Drugs, 11(12), 5054-5087. [Link]
-
Kudo F, Yamamoto Y, Yokoyama K, Eguchi T, Kakinuma K. (1999). Purification and Characterization of 2-Deoxy-scyllo-inosose Synthase Derived from Bacillus circulans. A Crucial Carbocyclization Enzyme in the Biosynthesis of 2-Deoxystreptamine-containing Aminoglycoside Antibiotics. Journal of Antibiotics, 52(1), 81-88. [Link]
-
Tamegai H, Kudo F, Yamamoto Y, Eguchi T, Kakinuma K. (2000). Identification of L-Glutamine: 2-Deoxy-scyllo-inosose Aminotransferase Required for the Biosynthesis of Butirosin in Bacillus circulans. Journal of Antibiotics, 53(12), 1433-1436. [Link]
-
Wikipedia contributors. (2023). Glutamine-scyllo-inositol transaminase. Wikipedia, The Free Encyclopedia. [Link]
-
UniProt Consortium. (2024). btrR - L-glutamine:2-deoxy-scyllo-inosose aminotransferase. UniProtKB. [Link]
-
Huang F, Li Y, Yu J, Spencer JB. (2002). Biosynthesis of aminoglycoside antibiotics: cloning, expression and characterisation of an aminotransferase involved in the pathway to 2-deoxystreptamine. Chemical Communications, (23), 2860-2861. [Link]
-
Kim S, Jo E, Hong S, et al. (2021). Development Rapid Analytical Methods for Inositol as a Trace Component by HPLC and LC-MS/MS in Infant Formula. Foods, 10(11), 2568. [Link]
Sources
- 1. Glutamine—scyllo-inositol transaminase - Wikipedia [en.wikipedia.org]
- 2. Progress in Aminocyclitol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Identification of L-glutamine: 2-deoxy-scyllo-inosose aminotransferase required for the biosynthesis of butirosin in Bacillus circulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rhea - reaction knowledgebase [rhea-db.org]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. Development Rapid Analytical Methods for Inositol as a Trace Component by HPLC and LC-MS/MS in Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Scyllo-Inosamine Hydrochloride as a Robust Internal Standard for LC-MS/MS Analysis of Polar Aminocyclitols and Aminoglycosides
Introduction: The Imperative for a Reliable Internal Standard in Bioanalysis
In the landscape of quantitative bioanalysis, particularly within drug development and clinical research, achieving accuracy and precision is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of small molecules in complex biological matrices. However, the multi-step nature of sample preparation and the potential for matrix effects can introduce variability that compromises data integrity.[1] The use of an appropriate internal standard (IS) is a cornerstone of a robust bioanalytical method, designed to compensate for variations in sample extraction, injection volume, and ionization efficiency.[2]
An ideal internal standard should closely mimic the physicochemical properties of the analyte(s) of interest, co-elute chromatographically where possible without isobaric interference, and exhibit similar ionization and fragmentation behavior in the mass spectrometer. While stable isotope-labeled (SIL) analogues of the analyte are often considered the "gold standard" for internal standards, their synthesis can be costly and time-consuming. In their absence, a structurally related compound with a distinct mass can serve as a highly effective alternative.
This application note details the use of scyllo-Inosamine hydrochloride as a versatile and reliable internal standard for the quantitative analysis of polar compounds, particularly aminocyclitols and aminoglycoside antibiotics, in biological matrices by LC-MS/MS. Its structural similarity to these classes of compounds makes it an excellent candidate to track and correct for analytical variability throughout the entire workflow.
Physicochemical Rationale for Selecting scyllo-Inosamine Hydrochloride
scyllo-Inosamine is an aminocyclitol, a cyclohexane ring substituted with hydroxyl and amino groups.[2] Its structure is a core component of many aminoglycoside antibiotics. This structural homology is the primary justification for its use as an internal standard for this class of drugs.
| Property | Relevance as an Internal Standard |
| Polarity | High polarity, similar to aminoglycosides, ensuring comparable behavior during extraction and chromatography. |
| Charge State | The primary amine is readily protonated, leading to a positive charge in typical LC-MS mobile phases, mirroring the ionization behavior of aminoglycosides. |
| Chemical Stability | Inositols are known to be chemically stable molecules, ensuring integrity throughout sample processing and storage.[3] |
| Molecular Weight | The molecular weight of scyllo-inosamine (as the free base) is 179.17 g/mol . This allows for clear mass differentiation from many common aminoglycoside antibiotics. |
Target Analytes and Therapeutic Areas
scyllo-Inosamine hydrochloride is a suitable internal standard for the quantification of a range of polar analytes, including but not limited to:
-
Aminoglycoside Antibiotics: Kanamycin, Tobramycin, Gentamicin, Amikacin, Neomycin, Streptomycin.
-
Other Aminocyclitols: Spectinomycin.
-
Inositol Isomers and Derivatives: In the context of metabolic studies or research into conditions like Alzheimer's disease where inositol metabolism is of interest.[4]
The accurate quantification of these compounds is critical in therapeutic drug monitoring (TDM), pharmacokinetic (PK) studies, and residue analysis in food products.
Experimental Workflow: A Self-Validating System
The following protocols are designed to be self-validating, with explanations for each step to ensure scientific integrity. This workflow is optimized for the analysis of aminoglycosides in human plasma.
Caption: Experimental workflow for aminoglycoside quantification using scyllo-Inosamine HCl.
Detailed Protocols
Preparation of Stock and Working Solutions
Rationale: Accurate preparation of stock and working solutions is fundamental to the entire quantitative method. The use of a hydrochloride salt enhances solubility in aqueous solutions.
-
scyllo-Inosamine Hydrochloride (IS) Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of scyllo-Inosamine hydrochloride and dissolve in 10 mL of HPLC-grade water.
-
IS Working Solution (10 µg/mL): Dilute the stock solution 1:100 with HPLC-grade water. This working solution will be used to spike all samples, calibration standards, and quality controls.
-
Analyte Stock and Working Solutions: Prepare stock and working solutions of the target analyte(s) in a similar manner.
Sample Preparation: Solid-Phase Extraction (SPE)
Rationale: Aminoglycosides and scyllo-inosamine are highly polar and not amenable to traditional reversed-phase SPE. Cation exchange SPE is an effective technique for extracting these positively charged molecules from complex matrices like plasma.[5][6]
-
Sample Spiking: To 100 µL of plasma sample (or calibration standard/QC), add 10 µL of the 10 µg/mL IS working solution.
-
Protein Precipitation: Add 200 µL of 10% (w/v) trichloroacetic acid (TCA) to precipitate proteins. Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.
-
SPE Cartridge Conditioning: Condition a cation exchange SPE cartridge (e.g., Oasis WCX) with 1 mL of methanol followed by 1 mL of HPLC-grade water.
-
Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interfering substances.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred chromatographic mode for retaining and separating highly polar compounds like aminoglycosides and scyllo-inosamine.[7] Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides the necessary selectivity and sensitivity for quantification in complex matrices.
Liquid Chromatography Parameters:
| Parameter | Recommended Condition |
| Column | HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate with 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 95% B to 50% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Parameters:
Rationale: The proposed MRM transitions are based on the expected fragmentation patterns of aminocyclitols, which typically involve the loss of water and ammonia from the protonated precursor ion. These transitions should be optimized for the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) (Starting Point) |
| scyllo-Inosamine (IS) | 180.1 | 162.1 (loss of H₂O) | 15 |
| 144.1 (loss of 2H₂O) | 20 | ||
| Kanamycin A | 485.3 | 163.1 | 25 |
| 324.2 | 20 | ||
| Tobramycin | 468.3 | 163.1 | 25 |
| 324.2 | 20 |
Method Validation: A Trustworthy System
The bioanalytical method should be validated in accordance with regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA).[6]
Validation Parameters:
-
Selectivity: Analyze at least six different blank matrix samples to ensure no endogenous interferences at the retention times of the analyte and IS.
-
Linearity and Range: Construct a calibration curve using at least six non-zero standards over the expected concentration range. The coefficient of determination (r²) should be >0.99.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in at least five replicates. Accuracy should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ), and precision (CV%) should not exceed 15% (20% for LLOQ).
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution. The use of scyllo-inosamine hydrochloride as an IS is intended to mitigate this effect.
-
Recovery: Assess the extraction efficiency of the analyte and IS at low, medium, and high concentrations.
-
Stability: Evaluate the stability of the analyte and IS in the biological matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage).
Data Interpretation and System Suitability
The peak area of the analyte is normalized to the peak area of scyllo-inosamine hydrochloride for each injection. The resulting peak area ratio is then used to determine the concentration of the analyte from the calibration curve.
System Suitability: Before each analytical run, inject a standard solution to confirm system performance, including retention time stability, peak shape, and signal intensity. The response of the internal standard should be monitored across the entire batch of samples. Significant variation in the IS response may indicate a problem with sample processing or instrument performance and should be investigated.
Conclusion
scyllo-Inosamine hydrochloride is a highly suitable internal standard for the LC-MS/MS quantification of aminoglycosides and other polar aminocyclitols. Its structural and chemical similarity to these analytes ensures that it effectively tracks and corrects for variability during sample preparation and analysis, leading to more accurate and reliable data. The protocols outlined in this application note provide a robust framework for developing and validating high-performance bioanalytical methods for critical applications in pharmaceutical and clinical research.
References
-
Kaufmann, A., Butcher, P., & Maden, K. (2012). Determination of aminoglycoside residues by liquid chromatography and tandem mass spectrometry in a variety of matrices. Analytica Chimica Acta, 711, 46-53. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Waters Corporation. (n.d.). Analysis of Aminoglycosides in Foods Using a Zwitterionic Stationary Phase and Liquid Chromatography-Tandem Mass Spectrometry. [Link]
-
Or-Rath, E., et al. (2020). Basic features of cellular inositol metabolism as revealed by a newly developed LC-MS method. Cellular and Molecular Life Sciences, 77(18), 3667–3681. [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]
-
Shimadzu. (n.d.). Determination of Aminoglycoside Drugs Residual in Bee Products by LC-MS/MS. [Link]
-
Sleno, L., et al. (2009). Development and Validation of an LC/MS/MS Procedure for the Quantification of Endogenous myo-Inositol Concentrations in Rat Brain Tissue Homogenates. Analytical Chemistry, 81(23), 9637–9643. [Link]
-
Mallet, C. R., et al. (2011). Quantitative analysis of myo-inositol in urine, blood and nutritional supplements by high-performance liquid chromatography tandem mass spectrometry. Journal of Chromatography B, 879(31), 3677-3682. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. biosynth.com [biosynth.com]
- 3. Quantitative analysis of myo-inositol in urine, blood and nutritional supplements by high-performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Basic features of cellular inositol metabolism as revealed by a newly developed LC-MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of aminoglycoside residues by liquid chromatography and tandem mass spectrometry in a variety of matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
Introduction: The Significance of scyllo-Inosamine and a Note on Synthetic Strategy
An authoritative guide to the chemical synthesis of scyllo-inosamine, a stereoisomer of inosamine, is presented below. This document provides a detailed examination of a scientifically validated synthetic route, complete with mechanistic insights, step-by-step protocols, and comprehensive references tailored for researchers and professionals in drug development.
Scyllo-inosamine is a naturally occurring aminocyclitol, a class of compounds that has garnered significant interest in medicinal chemistry. Its unique stereochemistry makes it a valuable chiral building block for the synthesis of various biologically active molecules, including glycosidase inhibitors and aminoglycoside antibiotics. The precise arrangement of its amino and hydroxyl groups on a cyclohexane scaffold is critical to its function and makes its chemical synthesis a challenging and important endeavor.
A key consideration in any synthesis is the choice of starting material. While the query specified benzyl cyanide as a precursor, it is important to clarify from a chemical standpoint that this is not a viable or documented starting point for constructing the scyllo-inosamine core. Benzyl cyanide is an aromatic molecule. Its conversion to a saturated, highly functionalized cyclohexane with the specific scyllo stereochemistry would require an arduous and inefficient sequence of aromatic ring reduction and multiple stereoselective functional group introductions.
Therefore, this guide focuses on a well-established and scientifically validated approach that begins with a more logical and structurally related precursor: myo-inositol. This starting material already possesses the requisite cyclohexane backbone and hydroxyl groups, making the synthetic challenge one of strategic protection, stereoinversion, and functional group manipulation.
A Validated Synthetic Pathway from myo-Inositol
The most common and effective syntheses of scyllo-inosamine begin with an abundant and inexpensive starting material, myo-inositol. The general strategy involves a sequence of reactions designed to selectively invert the stereochemistry of one hydroxyl group to an axial position, convert it to an azide, and then reduce the azide to the target amine.
The key steps in this transformation are:
-
Protection of myo-Inositol: Selective protection of the hydroxyl groups is necessary to isolate and react with a single hydroxyl group. This is often achieved via ketalization.
-
Oxidation: The targeted equatorial hydroxyl group is oxidized to a ketone.
-
Reduction: The ketone is then reduced, typically with a hydride reagent, to an axial hydroxyl group. This step is crucial for establishing the scyllo configuration.
-
Activation and Displacement: The newly formed axial hydroxyl group is activated (e.g., as a triflate) and then displaced with an azide nucleophile via an SN2 reaction.
-
Deprotection and Reduction: Finally, the protecting groups are removed, and the azide is reduced to the primary amine, yielding scyllo-inosamine.
Below is a visual representation of this synthetic workflow.
Caption: Workflow for the synthesis of scyllo-Inosamine from myo-Inositol.
Detailed Experimental Protocol
The following protocol is a representative synthesis adapted from established literature. Researchers should always consult the original publications for complete details and safety information.
Step 1: Synthesis of 1,2:4,5-di-O-cyclohexylidene-myo-inositol
This step selectively protects four of the six hydroxyl groups, leaving the C3 and C6 hydroxyls free.
-
Rationale: Cyclohexylidene ketals are used to protect the cis-diols present in myo-inositol. This leaves the C3 and C6 hydroxyls available for subsequent reactions.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| myo-Inositol | 1.0 | 180.16 | 10.0 g |
| Cyclohexanone dimethyl ketal | 2.5 | 144.21 | 20.0 mL |
| p-Toluenesulfonic acid (p-TsOH) | 0.1 | 172.20 | 0.95 g |
| Dimethylformamide (DMF) | - | 73.09 | 100 mL |
Procedure:
-
Suspend myo-inositol in DMF in a round-bottom flask equipped with a reflux condenser.
-
Add cyclohexanone dimethyl ketal and p-toluenesulfonic acid.
-
Heat the mixture to 120°C and stir for 4-6 hours. The reaction should become homogeneous.
-
Cool the reaction to room temperature and quench by adding a saturated solution of sodium bicarbonate until the solution is neutral.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol to yield the di-protected inositol as a white solid.
Step 2: Oxidation to the Inosose
The free hydroxyl groups are oxidized to form a ketone.
-
Rationale: Oxidation creates a planar ketone, which allows for the subsequent stereocontrolled introduction of a new hydroxyl group in the desired axial orientation.
Procedure:
-
Dissolve the di-protected inositol from Step 1 in dichloromethane (DCM).
-
Add pyridinium chlorochromate (PCC) or perform a Swern oxidation.
-
Stir the reaction at room temperature until TLC analysis indicates the consumption of the starting material.
-
Filter the reaction mixture through a pad of silica gel to remove the chromium salts (if using PCC).
-
Concentrate the filtrate under reduced pressure to obtain the crude ketone (inosose), which is often used directly in the next step.
Step 3: Stereoselective Reduction
The ketone is reduced to form the scyllo-inositol derivative with an axial hydroxyl group.
-
Rationale: Sodium borohydride (NaBH₄) will preferentially attack the ketone from the less sterically hindered equatorial face, pushing the resulting hydroxyl group into the axial position, thus achieving the required stereochemical inversion.
Procedure:
-
Dissolve the crude inosose from Step 2 in methanol.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium borohydride (NaBH₄) portion-wise.
-
Stir the reaction for 1-2 hours at 0°C.
-
Quench the reaction by the slow addition of acetone, followed by water.
-
Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate to yield the scyllo-inositol derivative.
Step 4: Azide Formation
The axial hydroxyl group is converted to an azide with inversion of configuration.
-
Rationale: The hydroxyl group is first converted into a good leaving group (triflate). Subsequent SN2 displacement with sodium azide introduces the azide group.
Procedure:
-
Dissolve the scyllo-inositol derivative from Step 3 in dry DCM and cool to 0°C.
-
Add pyridine, followed by the dropwise addition of triflic anhydride (Tf₂O).
-
Stir for 30 minutes, then add sodium azide (NaN₃) and a small amount of DMF to aid solubility.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with water and brine, dry the organic layer, and concentrate. The crude azide can be purified by column chromatography.
Step 5: Deprotection and Reduction to scyllo-Inosamine
The protecting groups are removed, and the azide is reduced to the final amine product.
-
Rationale: Acidic hydrolysis removes the ketal protecting groups. Catalytic hydrogenation is a clean and efficient method for reducing the azide to a primary amine without affecting other functional groups.
Procedure:
-
Dissolve the azide from Step 4 in a mixture of tetrahydrofuran (THF) and water.
-
Add a strong acid, such as hydrochloric acid (HCl), and heat the mixture to reflux for 2-4 hours to remove the ketal groups.
-
Neutralize the solution and remove the solvent.
-
Dissolve the deprotected azide in methanol, add a palladium on carbon (10% Pd/C) catalyst.
-
Stir the suspension under an atmosphere of hydrogen gas (H₂) for 12-24 hours.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
-
The final product, scyllo-inosamine, can be purified by ion-exchange chromatography or by forming a salt (e.g., hydrochloride) and recrystallizing.
Conclusion
The synthesis of scyllo-inosamine from myo-inositol represents a classic example of stereochemical control in organic synthesis. By leveraging principles of protecting groups, oxidation-reduction, and nucleophilic substitution, the challenging scyllo stereochemistry can be accessed reliably. This protocol provides a robust framework for obtaining this valuable aminocyclitol for further use in drug discovery and development. Researchers are encouraged to consult the primary literature for further optimization and characterization data.
Application Note: Evaluation of scyllo-Inosamine Hydrochloride in In Vitro Cell Culture Models
Abstract
scyllo-Inosamine hydrochloride (SIA-HCl) is an aminocyclitol derivative structurally related to scyllo-inositol, a compound well-characterized for its ability to inhibit amyloid-
Part 1: Material Properties & Preparation
Physicochemical Profile
Unlike the neutral sugar scyllo-inositol, the hydrochloride salt of scyllo-inosamine is an ionic solid. This dictates specific handling to ensure stability and accurate dosing.
| Property | Specification | Notes |
| Compound | scyllo-Inosamine Hydrochloride | Aminocyclitol salt |
| Molecular Weight | ~215.6 g/mol (HCl salt) | Verify specific batch MW on CoA |
| Solubility | Water: >50 mMPBS: SolubleDMSO: Poor | Critical: Unlike many hydrophobic drugs, SIA-HCl is highly hydrophilic. Do not use DMSO as the primary solvent; it may precipitate or fail to dissolve. |
| Stability | Hygroscopic | Store desiccated at -20°C. Stock solutions are stable at -20°C for 3 months. |
| Transporters | SMIT1 / SMIT2 | Likely competes with myo-inositol for uptake via Sodium-dependent Myo-inositol Transporters. |
Stock Solution Preparation (100 mM)
-
Solvent: Sterile, nuclease-free water or PBS (pH 7.4).
-
Procedure:
-
Weigh 21.56 mg of SIA-HCl.
-
Dissolve in 1.0 mL of sterile PBS. Vortex until clear.
-
Filter Sterilization: Pass through a 0.22
m PVDF syringe filter. Note: Nylon filters may bind charged amines; PVDF or PES is preferred. -
Aliquot: Dispense into 50
L aliquots to avoid freeze-thaw cycles. Store at -20°C.
-
Part 2: Experimental Design Strategy
To validate SIA-HCl for drug development, we employ a "Safety-First, Efficacy-Second" logic.
-
Phase I: Basal Cytotoxicity (Safety): Determine the maximum tolerated dose (MTD) in healthy neurons.
-
Phase II: Neuroprotection Assay (Efficacy): Challenge cells with A
oligomers and measure the capacity of SIA-HCl to rescue viability.
Diagram 1: Mechanistic Logic & Workflow
Caption: Putative mechanism of action: SIA-HCl may intercept extracellular amyloid aggregation or provide intracellular osmoprotection via SMIT transport.
Part 3: Detailed Protocols
Protocol A: Basal Cytotoxicity Screening (MTT/CCK-8)
Objective: Establish the non-toxic concentration range.
Cell Line: SH-SY5Y (Human neuroblastoma) or PC12 (Rat pheochromocytoma). Reagents: Cell Counting Kit-8 (CCK-8) or MTT, DMEM/F12 media.
-
Seeding: Plate SH-SY5Y cells at
cells/well in 96-well plates. Incubate for 24h to allow attachment. -
Treatment:
-
Incubation: Incubate for 48 hours at 37°C, 5% CO
. -
Readout:
-
Add 10
L CCK-8 reagent per well. -
Incubate 1–4 hours until orange color develops.
-
Measure Absorbance at 450 nm.
-
-
Analysis: Calculate % Viability relative to Vehicle Control (0
M).-
Acceptance Criteria: >90% viability at the chosen therapeutic dose.
-
Protocol B: Rescue from A Induced Toxicity
Objective: Assess the ability of SIA-HCl to prevent neuronal death caused by amyloid stress.
Critical Step: Preparation of Toxic A
-
Dissolve A
peptide in HFIP (1,1,1,3,3,3-hexafluoro-2-propanol) to monomerize. Evaporate HFIP. -
Resuspend in DMSO to 5 mM.
-
Dilute to 100
M in cold F12 media and incubate at 4°C for 24h to form oligomers.
Assay Workflow:
-
Pre-Treatment:
-
Plate cells as in Protocol A.
-
Pre-treat cells with SIA-HCl (Selected doses, e.g., 10, 100
M ) for 1 hour prior to A exposure. -
Rationale: Allows potential transporter uptake and extracellular equilibration.
-
-
Challenge:
-
Add pre-formed A
oligomers to the wells (Final concentration: 10 M ). -
Controls:
-
Vehicle (No SIA, No A
) -
Toxicity Control (No SIA, + A
10 M) -
Treatment Groups (+ SIA, + A
)
-
-
-
Co-Incubation: Incubate for 24–48 hours.
-
Readout: Perform CCK-8 or LDH release assay.
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for the Neuroprotection Rescue Assay.
Part 4: Data Analysis & Troubleshooting
Expected Results
| Group | Expected Viability (%) | Interpretation |
| Vehicle Control | 100% | Baseline health. |
| SIA-HCl Only (High Dose) | >90% | Confirms lack of intrinsic toxicity. |
| A | 40–60% | Successful establishment of disease model. |
| A | 70–90% | Positive Hit: Significant rescue effect. |
Troubleshooting Guide
-
Issue: SIA-HCl precipitates in media.
-
Cause: Interaction with high-concentration phosphates or sulfates in specific media formulations, though unlikely for this salt.
-
Solution: Pre-dissolve in PBS before adding to media. Ensure pH of media doesn't drift significantly upon addition (SIA-HCl is acidic; media buffering capacity should handle it, but check pH for concentrations >1 mM).
-
-
Issue: No toxicity observed in A
control.-
Cause: A
preparation failed to oligomerize. -
Solution: Verify oligomer formation via Western Blot (look for trimers/tetramers) or Dot Blot using A11 antibody.
-
-
Issue: High variability in replicates.
-
Cause: Edge effects in 96-well plate.
-
Solution: Fill outer wells with PBS; do not use them for data.
-
References
-
Ma, K., Thomason, L. A., & McLaurin, J. (2012). scyllo-Inositol, preclinical, and clinical data for Alzheimer's disease.[3] Advances in Pharmacology, 64, 177-212.[3] Link
-
Sun, Y., et al. (2008). Synthesis of scyllo-inositol derivatives and their effects on amyloid beta peptide aggregation.[4] Bioorganic & Medicinal Chemistry, 16(15), 7177-7184. Link
-
Fenili, D., et al. (2019). Properties of scyllo-inositol as a therapeutic for Alzheimer's disease. Expert Opinion on Investigational Drugs, 28(11). Link
-
McLaurin, J., et al. (2006). Cyclohexanehexol inhibitors of A
aggregation prevent and reverse Alzheimer phenotype in a mouse model. Nature Medicine, 12(7), 801-808. Link
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. scyllo-Inositol, preclinical, and clinical data for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of scyllo-inositol derivatives and their effects on amyloid beta peptide aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
scyllo-Inosamine hydrochloride hygroscopic properties storage
The following technical support guide addresses the specific handling, storage, and troubleshooting of scyllo-Inosamine hydrochloride . This guide is designed for researchers requiring high-integrity data from this aminocyclitol standard.
Product Class: Aminocyclitol Standards | Chemical Nature: Hydrophilic Amine Salt[1]
Storage & Stability Protocols
Core Directive: Prevent hydrolysis and deliquescence through rigorous moisture control.[1]
Q: What is the optimal long-term storage condition for this compound?
A: Store scyllo-Inosamine hydrochloride at -20°C in a tightly sealed container, strictly under desiccating conditions.
-
Mechanism: As a hydrochloride salt of an aminocyclitol, this compound possesses high lattice energy but is prone to hygroscopic destabilization .[1] The chloride counter-ion coordinates readily with atmospheric water molecules, breaking the crystal lattice and leading to deliquescence (turning into a liquid/oil).[1]
-
Protocol:
-
Place the primary vial inside a secondary container (e.g., a screw-top jar) containing active desiccant (Silica gel or Drierite™).[1]
-
Seal the secondary container with Parafilm® to prevent gas exchange.
-
Store at -20°C.
-
Q: I just removed the vial from the freezer. Can I open it immediately?
A: NO. Opening a cold vial exposes the hygroscopic salt to immediate condensation from ambient humidity.[1]
-
The "Warm-Up" Rule: Allow the vial to equilibrate to room temperature (approx. 30–45 minutes) inside a desiccator before breaking the seal.
-
Why? If the surface temperature of the solid is below the dew point of the lab air, water will condense instantly on the crystals.[1] This water absorption is often irreversible regarding physical form (clumping) and can alter the stoichiometric molecular weight (MW) used for calculations.[1]
Q: How long is the compound stable in solution?
A: scyllo-Inosamine HCl is prone to microbial degradation and slow hydrolysis in solution.[1]
-
Water: Stable for <24 hours at 4°C. For longer storage, aliquot and freeze at -80°C (stable for 1–3 months).
-
DMSO: Stable for 1–2 weeks at 4°C, provided the DMSO is anhydrous.
-
Recommendation: Prepare fresh solutions immediately prior to use. Do not store stock solutions unless absolutely necessary.
Handling & Hygroscopicity Troubleshooting
Core Directive: Manage physical form changes without compromising chemical purity.
Q: My powder has turned into a sticky gum or a solid clump. Is it degraded?
A: Likely no , but it has absorbed significant moisture.[1]
-
Diagnosis: Aminocyclitol HCl salts are deliquescent.[1] The "gum" is a supersaturated solution of the compound in atmospheric water.[1] Chemically, the scyllo-inosamine core is robust (all-equatorial cyclohexane ring), but the physical form is compromised.[1]
-
Recovery Protocol (The "Vacuum Rescue"):
-
Place the open vial in a vacuum desiccator containing Phosphorus Pentoxide (
) or Potassium Hydroxide ( ) pellets.[1] -
Apply high vacuum (<0.1 mbar) for 24–48 hours.
-
Result: The water should sublime/evaporate, returning the compound to a solid (though likely amorphous rather than crystalline) state.[1]
-
Verification: Verify purity via
-NMR ( ) to ensure no hydrolysis occurred.
-
Q: How do I accurately weigh milligram quantities without static or moisture errors?
A: Use the "Difference Weighing" technique to avoid exposing the bulk solid to air for extended periods.[1]
Step-by-Step Weighing Protocol:
-
Equilibrate: Warm vial to Room Temperature (RT) in a desiccator.
-
Tare: Place the entire sealed vial on the balance. Tare to zero.
-
Transfer: Quickly remove the cap, transfer the approximate amount to your reaction vessel, and immediately recap the source vial.
-
Measure: Place the source vial back on the balance. The negative value displayed is the exact mass transferred.[1]
-
Benefit: This minimizes the time the hygroscopic bulk is exposed to humidity.[1]
-
Solubility & Experimental Design
Q: What solvents are compatible with scyllo-Inosamine HCl?
A:
| Solvent | Solubility | Notes |
|---|
| Water (
Q: Does the HCl salt affect biological assays?
A: Yes. The hydrochloride counter-ion contributes acidity.[1]
-
Impact: A 100 mM solution in water can have a pH < 4.0.[1]
-
Correction: When adding to cell culture media or enzyme assays, you must buffer the solution (e.g., with HEPES or PBS) to neutralize the acid.[1]
-
Calculation: Ensure you use the MW of the salt (
g/mol ) for molarity calculations, not the free base.[1]
Visualized Workflows
Figure 1: Critical Storage & Handling Decision Tree
This logic flow ensures sample integrity from receipt to experimentation.
Caption: Decision matrix for handling hygroscopic aminocyclitols. The "Warm-Up" step is the primary control point to prevent degradation.[1]
Figure 2: Recovery of Deliquesced Material
Workflow for salvaging samples that have absorbed moisture.
Caption: Protocol to reverse moisture absorption. Note that the physical crystal form may change, but chemical integrity is usually preserved.[1]
References & Authority
-
Biosynth. scyllo-Inosamine hydrochloride Product Data. Retrieved from [1]
-
National Institutes of Health (PubChem). 2-Deoxy-scyllo-inosamine (Compound Summary). Retrieved from [1]
-
ScienceMadness & ResearchGate Forums. Consensus on Handling Hygroscopic Amine Salts. (Synthesized from community technical discussions on drying amine-HCl salts). Retrieved from
-
Gaylord Chemical. DMSO Solubility Data. Retrieved from
Sources
Technical Support Center: Stability & Handling of scyllo-Inosamine HCl
[1][2][3]
Introduction
Welcome to the Technical Support Center for scyllo-Inosamine HCl (1-amino-1-deoxy-scyllo-inositol hydrochloride). This guide addresses the physicochemical stability, solubility, and handling of this specific aminocyclitol.[1][2][3] Unlike its parent compound scyllo-inositol, the presence of the amino group and its hydrochloride salt form introduces unique stability considerations regarding pH sensitivity and oxidative potential.[4][1][2]
This document is designed to function as an interactive troubleshooting system. Follow the protocols and logic maps below to ensure experimental integrity.
Part 1: Core Stability Profile
The following data summarizes the stability characteristics of scyllo-Inosamine HCl based on aminocyclitol chemistry and structural analysis.
Physicochemical Stability Matrix
| Parameter | Stability Status | Technical Note |
| Solid State | High | Stable for >2 years at -20°C if desiccated.[4][1][2] Hygroscopic nature requires protection from moisture.[4][2] |
| Aqueous Solution (Acidic pH) | High | The protonated amine ( |
| Aqueous Solution (Neutral/Basic) | Moderate | Above pH 7.0, the free amine is susceptible to slow oxidation and carbamate formation if exposed to atmospheric CO₂.[1][2] |
| Thermal Stability | High | The cyclohexane backbone is rigid.[4][1][2] Solutions can withstand short-term heating (e.g., 50°C) for dissolution but should not be autoclaved due to potential discoloration (Maillard-type browning if impurities present).[4][1][2] |
| Photostability | Moderate | No chromophores for UV absorption, but amine salts can yellow over time.[4][1][2] Protect from direct light.[4][2] |
Part 2: Preparation & Handling Protocols
Protocol A: Preparation of a Stable Stock Solution (10 mM)
Objective: Create a contaminant-free stock solution ensuring maximal stability.
Reagents Required:
Step-by-Step Methodology:
-
Equilibration: Allow the vial to warm to room temperature inside a desiccator before opening. This prevents condensation, which degrades the solid salt.[4][1][2]
-
Weighing: Weigh the required amount rapidly. Note: The HCl salt is hygroscopic.[1][2]
-
Dissolution: Add water to 80% of final volume.[4][2] Vortex gently.
-
pH Verification: Check pH using a micro-probe. It should be slightly acidic (pH 4.0–6.[4][1][2]0) due to the HCl moiety.[4][1][2] Do not neutralize unless the experiment strictly requires it; the acidic state protects the amine.[4][1][2]
-
Filtration: Filter sterilize through a 0.22 µm PVDF filter into a sterile, light-protective tube (amber microcentrifuge tube).
-
Storage: Aliquot into single-use volumes to avoid freeze-thaw cycles. Store at -20°C.
Protocol B: QC Verification via HPLC-ELSD/MS
Since scyllo-Inosamine lacks a UV chromophore, standard UV detection is ineffective.[4][1][2] Use Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS).[4][1][2]
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or Amide column.[4][1][2]
-
Mobile Phase: Acetonitrile:Water (gradient, typically starting high organic).[4][1][2]
-
Buffer: 10 mM Ammonium Formate (pH 3.0) to maintain ionization.[4][1][2]
-
Detection: MS (ESI Positive Mode, look for
= 180.17 m/z for free base).[4][1][2]
Part 3: Troubleshooting & FAQs
Scenario 1: Solution Discoloration
User Question: "My stock solution turned faint yellow after 3 days at room temperature. Is it still usable?"
Technical Answer: Yellowing in amine solutions often indicates trace oxidation or the formation of "Schiff base" impurities if trace aldehydes (from water or container plasticizers) are present.[1][2]
-
Diagnosis: If the yellowing is faint, the purity is likely >98%, but it indicates non-optimal storage.[1][2]
-
Action: For cell culture or sensitive enzyme kinetics, discard the solution. For rough qualitative standards, it may be acceptable.
-
Prevention: Use high-purity water and store in the dark.[4][1][2]
Scenario 2: Precipitation upon pH Adjustment
User Question: "I adjusted the pH to 8.0 for my assay, and a precipitate formed."
Technical Answer: While scyllo-inosamine is water-soluble, rapid neutralization can cause localized high concentrations of the free base, or interaction with buffer ions (e.g., phosphates) causing salt precipitation.[4][1]
-
Mechanism:
.[4][1][2] -
Action: Dilute the sample or add the base more slowly while stirring. Ensure the final concentration does not exceed the solubility limit of the free base form.[1][2]
Scenario 3: Loss of Potency in Biological Assays
User Question: "My dose-response curve shifted after using a stock stored at 4°C for a month."
Technical Answer: scyllo-Inosamine is chemically stable, but biological "potency" loss often stems from concentration drift (evaporation) or microbial contamination (sugar amines are carbon/nitrogen sources for bacteria).[4][1][2]
Part 4: Visualizing Stability Logic
The following diagrams illustrate the decision-making process for handling and troubleshooting.
Diagram 1: Stability & Degradation Logic
Caption: Mechanistic pathway showing how pH influences the stability of the amine group.[1][2]
Diagram 2: Troubleshooting Workflow
Caption: Step-by-step guide for diagnosing solution issues.
[1][2][3]
References
-
Biosynth . scyllo-Inosamine hydrochloride Technical Data. Retrieved from [4][1][2]
-
PubChem . 1-Amino-1-deoxy-scyllo-inositol Compound Summary. National Library of Medicine.[4][2] Retrieved from [4][1][2]
-
Selleck Chemicals . scyllo-Inositol Stability and Storage. Retrieved from [4][1][2]
-
MDPI . Analysis of Scyllo-Inositol in a Wistar Rat Animal Model. Pharmaceuticals, 2014.[4][1][2][5] Retrieved from [4][1][2]
-
Delgado, A. Medicinal Chemistry of Aminocyclitols. Current Medicinal Chemistry, 2008.[4][1][2] Retrieved from
Technical Support Center: Resolving scyllo-Inositol from myo-Inositol Isomers
Welcome to the technical support center for the resolution of scyllo-inositol from myo-inositol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating these closely related stereoisomers. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to support your experimental success.
Understanding the Challenge: The Stereochemistry of scyllo- and myo-Inositol
myo-Inositol and scyllo-inositol are stereoisomers of cyclohexane-1,2,3,4,5,6-hexol, meaning they share the same chemical formula but differ in the spatial arrangement of their hydroxyl (-OH) groups. This subtle difference in stereochemistry leads to distinct physiological roles and therapeutic potentials, making their effective separation crucial for research and development.
myo-Inositol is the most abundant isomer in nature and plays a vital role in cellular signaling.[1] In contrast, scyllo-inositol is a rarer isomer that has garnered significant interest for its potential in treating neurodegenerative diseases like Alzheimer's.[2][3]
The primary challenge in their separation lies in their nearly identical physical properties, such as solubility and molecular weight. The orientation of the hydroxyl groups—five equatorial and one axial in myo-inositol, versus all six equatorial in scyllo-inositol—is the key to their separation. scyllo-Inositol's all-equatorial conformation makes it the most thermodynamically stable of all inositol isomers.[4]
Caption: Chair conformations of myo- and scyllo-inositol.
Troubleshooting Guide: Chromatographic Separation
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating inositol isomers. However, challenges can arise.
Q1: I am seeing poor resolution between myo- and scyllo-inositol peaks. What can I do?
A1: Poor resolution is a common issue. Here are several factors to consider:
-
Column Choice: The stationary phase is critical. For inositols, which are highly polar, a hydrophilic interaction liquid chromatography (HILIC) column is often a good choice.[5] Alternatively, a cation-exchange resin in the calcium form, such as the Aminex HPX-87C, has been shown to resolve up to eight inositol isomers.[6]
-
Mobile Phase Composition: Fine-tuning the mobile phase can significantly impact resolution. For HILIC, adjusting the ratio of acetonitrile to water is key. For ion-exchange chromatography, modifying the buffer concentration and pH can improve separation.[7]
-
Flow Rate: Lowering the flow rate can increase the interaction time with the stationary phase, potentially improving resolution, though this will also increase the run time.
-
Temperature: Operating the column at a slightly elevated temperature (e.g., 50°C) can enhance separation efficiency for some methods.[6]
Q2: My peaks are tailing. What is causing this and how can I fix it?
A2: Peak tailing can be caused by several factors:
-
Secondary Interactions: Unwanted interactions between the analytes and the stationary phase can cause tailing. Ensure your mobile phase pH is appropriate for your analytes and column.
-
Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample.
-
Column Contamination: A buildup of contaminants on the column can lead to poor peak shape. Flush the column with a strong solvent or follow the manufacturer's regeneration protocol.
-
Dead Volume: Excessive tubing length or poorly made connections can introduce dead volume, causing peak broadening and tailing.
For a general overview of HPLC troubleshooting, refer to comprehensive guides from suppliers like Sigma-Aldrich.[8][9]
Q3: I am having trouble detecting the inositol isomers. What are my options?
A3: Inositols lack a chromophore, making UV detection challenging without derivatization.[10] Consider these detection methods:
-
Pulsed Amperometric Detection (PAD): This is a highly sensitive method for detecting underivatized carbohydrates.[11]
-
Mass Spectrometry (MS): LC-MS is a powerful technique for both separation and detection. It can distinguish between isomers and provide quantitative data.[10][12][13] Note that inositols may not be detected in positive ion mode; negative ion mode is often more successful.[12]
-
Pre-column Derivatization: Derivatizing the inositols with a UV-active or fluorescent tag allows for detection with more common UV or fluorescence detectors.[14]
Detailed Protocol: HPLC Separation of Inositol Isomers
This protocol is a starting point and may require optimization for your specific instrumentation and sample matrix.
-
Column: Aminex HPX-87C (300 mm x 7.8 mm) or equivalent cation-exchange column in the calcium form.
-
Mobile Phase: Deionized water.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 50°C.
-
Detection: Pulsed Amperometric Detector (PAD) or Refractive Index (RI) Detector.
-
Sample Preparation: Dissolve the inositol mixture in the mobile phase and filter through a 0.22 µm syringe filter before injection.
| Parameter | Value | Reference |
| Column | Aminex HPX-87C | [6] |
| Mobile Phase | Deionized Water | [6] |
| Flow Rate | 0.6 mL/min | [6] |
| Temperature | 50°C | [6] |
| Detection | PAD or RI | [11] |
Troubleshooting Guide: Enzymatic Conversion and Biotransformation
Enzymatic conversion of myo-inositol to scyllo-inositol offers a highly specific method for production.
Q1: The yield of scyllo-inositol from myo-inositol using microbial conversion is low. How can I improve it?
A1: Low yield can be due to several factors in the bioconversion process:
-
Microorganism Strain and Growth Conditions: Ensure you are using a suitable microorganism, such as a genetically engineered strain of Bacillus subtilis or Geobacillus kaustophilus, that expresses the necessary enzymes like inositol dehydrogenase.[15][16] Optimize growth temperature, pH, and media composition for robust cell growth and enzyme expression.
-
Reaction Temperature: The temperature for the conversion reaction is critical. For mesophilic enzymes expressed in thermophilic hosts, a lower reaction temperature (e.g., 30°C) may be necessary to prevent degradation of the product by other host enzymes.[17]
-
Substrate Concentration: High concentrations of myo-inositol can sometimes lead to substrate inhibition. Experiment with different starting concentrations to find the optimal level.
-
Cofactor Availability: Ensure that necessary cofactors, such as NAD+, are present in sufficient amounts.[17]
Q2: How do I purify the scyllo-inositol from the reaction mixture after enzymatic conversion?
A2: After the bioconversion, the desired product needs to be purified from the remaining substrate, cells, and media components.
-
Cell Removal: Centrifuge the reaction mixture to pellet the cells.
-
Protein Precipitation: Treat the supernatant to precipitate remaining proteins.
-
Crystallization: scyllo-Inositol can often be purified by crystallization from the clarified supernatant. This may involve adjusting the pH and temperature.[18]
Detailed Protocol: Enzymatic Conversion of myo- to scyllo-Inositol
This protocol is a generalized workflow based on published methods and will require specific optimization.
-
Cultivate the engineered microorganism (e.g., G. kaustophilus expressing B. subtilis inositol dehydrogenases) under optimal growth conditions (e.g., 60°C for cell propagation, then 40°C for enzyme production).[17]
-
Permeabilize the cells to allow for substrate entry and product release.
-
Initiate the conversion reaction by adding myo-inositol (e.g., 10 g/L) and NAD+ (e.g., 1 mM) to the permeabilized cells.[17]
-
Incubate the reaction mixture at the optimal temperature for the enzymes (e.g., 30°C) for a set period (e.g., 24 hours) with shaking.[17]
-
Monitor the reaction progress by taking aliquots and analyzing them via HPLC.
-
Purify the scyllo-inositol from the final reaction mixture as described above.
Caption: Workflow for enzymatic conversion of myo- to scyllo-inositol.
Troubleshooting Guide: Selective Crystallization
Crystallization can be a cost-effective method for purifying scyllo-inositol, especially on a larger scale.
Q1: I am unable to induce crystallization of scyllo-inositol from a mixed isomer solution. What should I try?
A1: Inducing crystallization can be challenging. Here are some suggestions:
-
Solvent System: The choice of solvent is crucial. For underivatized inositols, a mixture of water and a less polar solvent like ethanol can be effective.[1] For derivatized inositols, other organic solvents like ethyl acetate may be more suitable.[19]
-
Supersaturation: Crystallization requires a supersaturated solution. This can be achieved by slowly evaporating the solvent or by gradually cooling a saturated solution.
-
Seeding: Adding a small seed crystal of pure scyllo-inositol can provide a nucleation site and induce crystallization.[19]
-
Purity of the Starting Material: Impurities can inhibit crystallization. Consider a preliminary purification step if your starting mixture is crude.
Q2: My crystals are impure and contain significant amounts of myo-inositol. How can I improve the purity?
A2: Co-crystallization is a common problem when dealing with isomers.
-
Recrystallization: Dissolve the impure crystals in a minimal amount of hot solvent and allow them to cool slowly. This process can be repeated several times to improve purity.
-
Controlled Cooling: Slow and controlled cooling of the saturated solution can favor the formation of more ordered, purer crystals. Rapid cooling can trap impurities.
-
Derivatization: In some cases, derivatizing the inositols can alter their crystallization properties and allow for more selective crystallization of one isomer.[2]
Detailed Protocol: Preferential Crystallization of Derivatized myo-Inositol
This method has been reported for the resolution of enantiomers of derivatized myo-inositol and illustrates the principles that could be adapted for separating diastereomers.[19]
-
Prepare a saturated solution of the derivatized inositol mixture in a suitable solvent (e.g., ethyl acetate) at a specific temperature.
-
Add a seed crystal of the desired pure isomer.
-
Allow the solution to equilibrate , which will lead to the precipitation of the seeded isomer.
-
Filter the precipitated crystals at their "filtration window" to obtain an enantiomerically (or diastereomerically) enriched product.
-
Repeat the process with the mother liquor, potentially seeding with the other isomer to recover it.
-
Recrystallize the enriched samples to achieve high purity.
| Step | Description | Reference |
| 1. Saturation | Create a saturated solution of the derivatized inositol mixture. | [19] |
| 2. Seeding | Introduce a seed crystal of the desired pure isomer. | [19] |
| 3. Equilibration | Allow the desired isomer to precipitate. | [19] |
| 4. Filtration | Collect the enriched crystals. | [19] |
| 5. Recrystallization | Further purify the crystals by recrystallization. | [19] |
Frequently Asked Questions (FAQs)
Q: Which separation method is best for my application?
A: The best method depends on your specific needs:
-
For analytical purposes (small scale, high purity): HPLC is the preferred method due to its high resolution and sensitivity.
-
For preparative scale (larger quantities): Enzymatic conversion followed by crystallization or selective crystallization of derivatized inositols are more scalable and cost-effective options.
Q: Can I use Gas Chromatography (GC) to separate inositol isomers?
A: Yes, GC can be used, but it requires derivatization of the polar hydroxyl groups to make the inositols volatile. This adds an extra step to the workflow and may introduce variability.[6]
Q: Are there any safety precautions I should be aware of?
A: Always follow standard laboratory safety procedures. When working with organic solvents, use a fume hood and wear appropriate personal protective equipment (PPE). If using microorganisms, follow biosafety guidelines.
Q: Where can I obtain pure standards for scyllo- and myo-inositol?
A: Pure standards are available from major chemical suppliers such as Sigma-Aldrich and Cayman Chemical.
References
-
Miyazaki, T., et al. (2020). Efficient pathway-driven scyllo-inositol production from myo-inositol using thermophilic cells and mesophilic inositol dehydrogenases: a novel strategy for pathway control. Applied and Environmental Microbiology, 86(14), e00732-20. Available at: [Link]
-
Sasaki, K., Hicks, K. B., & Nagahashi, G. (1988). Analysis of inositol by high-performance liquid chromatography. Carbohydrate Research, 183(1), 1-9. Available at: [Link]
- Wong, Y. H., et al. (1991). A simple two-step HPLC method for the separation and quantitation of myo-inositol and sorbitol in extracts of glomeruli from rat kidneys. Analytical Biochemistry, 199(2), 219-222.
- McLaurin, J., et al. (2011). Process for the preparation of scyllo-inositol. Google Patents, WO2011100670A1.
- Barker, C. J., Illies, C., & Berggren, P. O. (2010). HPLC Separation of Inositol Polyphosphates. In Inositol Phosphates and Lipids (pp. 13-30). Humana Press.
- Joseph, J. D., & Klibanov, A. M. (2009). Quantitative determination of free glycerol and myo-inositol from plasma and tissue by high-performance liquid chromatography.
- Supelco. (n.d.). Metabolites – A Serious Challenge for LC/MS Separations and Usual Detection Techniques. Sigma-Aldrich.
- Thermo Fisher Scientific. (2012). Determination of Myo-Inositol (Free and Bound as Phosphatidylinositol) in Infant Formula and Adult Nutritionals.
- Dean, W. L., & Daughaday, W. H. (1975). A rapid separation method for inositol phosphates and their isomers. Analytical Biochemistry, 65(1-2), 545-551.
- Kim, H. J., et al. (2017). Development Rapid Analytical Methods for Inositol as a Trace Component by HPLC and LC-MS/MS in Infant Formula. Journal of the Korean Society for Applied Biological Chemistry, 60(6), 627-634.
- Dedeoglu, A., et al. (2008). Detection of increased scyllo-inositol in brain with magnetic resonance spectroscopy after dietary supplementation in Alzheimer's disease mouse models. Brain Research, 1198, 149-155.
- Miller, B. L., & Townsend, C. A. (2016). The “Other” Inositols and Their Phosphates: Synthesis, Biology and Medicine (with Recent Advances in myo-Inositol Chemistry). Chemical Reviews, 116(24), 14634-14675.
- Chen, Y., et al. (2020). Basic features of cellular inositol metabolism as revealed by a newly developed LC-MS method. Biochemical Journal, 477(10), 1835-1853.
- Ten, L. C., et al. (2012). Isolation and Identification of Myo-Inositol Crystals from Dragon Fruit (Hylocereus polyrhizus). Molecules, 17(4), 4468-4478.
- Kumar, V., & Ghalib, K. F. (2019). Crystallization Based Resolution of Enantiomeric and Diastereomeric Derivatives of myo-Inositol. ChemistrySelect, 4(18), 5539-5542.
- Kuu, W. Y., et al. (2014). Effects of formulation and process factors on the crystal structure of freeze-dried myo-inositol. Journal of Pharmaceutical Sciences, 103(8), 2356-2364.
- Tanaka, K., et al. (2018). A bacterial cell factory converting glucose into scyllo-inositol, a therapeutic agent for Alzheimer's disease. Scientific Reports, 8(1), 1-9.
- Miyazaki, T., et al. (2020). Efficient pathway-driven scyllo-inositol production from myo-inositol using thermophilic cells and mesophilic inositol dehydrogenases: a novel strategy for pathway control. Applied and Environmental Microbiology, 86(14).
- Antonucci, I., et al. (2017). Comparison of the myo-inositol/scyllo-inositol ratio calculated for the 40 comparison samples by each of the two laboratories. VITIS-Journal of Grapevine Research, 56(4), 167-172.
- Yoshioka, T., et al. (2014). Effects of Formulation and Process Factors on the Crystal Structure of Freeze-Dried Myo-Inositol. Journal of Pharmaceutical Sciences, 103(8), 2356-2364.
- Bevilacqua, A., & Bizzarri, M. (2018). Myo-Inositol and Its Derivatives: Their Roles in the Challenges of Infertility. Molecules, 23(11), 2959.
- Carling, R. S., et al. (2012). Quantitative analysis of myo-inositol in urine, blood and nutritional supplements by high-performance liquid chromatography tandem mass spectrometry.
- Irvine, R. F., et al. (1987). A rapid separation method for inositol phosphates and their isomers. Biochemical Journal, 241(3), 917-920.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Orchin, M., & Macomber, R. S. (n.d.). The Inositols.
- Laganà, A. S., et al. (2021). Inositols: From Established Knowledge to Novel Approaches. International Journal of Molecular Sciences, 22(19), 10575.
- Morgante, G., et al. (2023). Treatment with Myo-Inositol Does Not Improve the Clinical Features in All PCOS Phenotypes. Biomedicines, 11(6), 1759.
- Dinicola, S., et al. (2021). Inositols Depletion and Resistance: Principal Mechanisms and Therapeutic Strategies. International Journal of Molecular Sciences, 22(16), 8753.
- Godin, J. P., et al. (2020). Plasma and urinary inositol isomer profiles measured by UHPLC-MS/MS reveal differences in scyllo-inositol levels between non-pregnant and pregnant women. Analytical and Bioanalytical Chemistry, 412(28), 7857-7866.
- Joseph, J. D., & Klibanov, A. M. (2009). Quantitative determination of free glycerol and myo-inositol from plasma and tissue by high-performance liquid chromatography.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Inositol.
- López-Gambero, A. J., et al. (2020). The Biomedical Uses of Inositols: A Nutraceutical Approach to Metabolic Dysfunction in Aging and Neurodegenerative Diseases. Biomolecules, 10(8), 1148.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Giordano, D., et al. (2020). Inositols and metabolic disorders: From farm to bedside. Journal of Cellular Physiology, 235(3), 1986-1994.
- Physics Forums. (2006). Structural Stability of Scyllo vs Myo Inositol.
Sources
- 1. Isolation and Identification of Myo-Inositol Crystals from Dragon Fruit (Hylocereus polyrhizus) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The “Other” Inositols and Their Phosphates: Synthesis, Biology and Medicine (with Recent Advances in myo-Inositol Chemistry) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myo-Inositol and Its Derivatives: Their Roles in the Challenges of Infertility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. physicsforums.com [physicsforums.com]
- 5. Metabolites – A Serious Challenge for LC/MS Separations and Usual Detection Techniques [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Separation of Inositol Polyphosphates | Springer Nature Experiments [experiments.springernature.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. portlandpress.com [portlandpress.com]
- 11. lcms.labrulez.com [lcms.labrulez.com]
- 12. Development Rapid Analytical Methods for Inositol as a Trace Component by HPLC and LC-MS/MS in Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative analysis of myo-inositol in urine, blood and nutritional supplements by high-performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. med.und.edu [med.und.edu]
- 15. researchgate.net [researchgate.net]
- 16. journals.asm.org [journals.asm.org]
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- 18. WO2011100670A1 - Process for the preparation of scyllo-inositol - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Scyllo-Inosamine Precipitation in Organic Solvents
Welcome to the technical support guide for scyllo-inosamine precipitation. This resource is designed for researchers, chemists, and drug development professionals who are working with this highly polar aminocyclitol. Scyllo-inosamine's unique structure—a cyclohexane ring saturated with hydroxyl groups and a primary amine—renders it highly soluble in aqueous media but challenging to handle in organic solvents.
This guide provides practical, field-tested advice in a direct question-and-answer format to help you troubleshoot common issues and optimize your precipitation and crystallization workflows.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial hurdles encountered during the precipitation of scyllo-inosamine.
Q1: I've added an organic solvent to my aqueous solution of scyllo-inosamine, but nothing is precipitating. Why?
A1: This is a common issue stemming from scyllo-inosamine's high polarity. Several factors could be at play:
-
Insufficient Anti-Solvent: You may not have added enough organic solvent (the "anti-solvent") to sufficiently decrease the solubility of the scyllo-inosamine in the mixture. Because it is highly hydrophilic, a large volume of anti-solvent is often required.
-
Inappropriate Anti-Solvent Choice: The anti-solvent you've chosen may still have a high enough polarity to keep the scyllo-inosamine in solution. Solvents like methanol or ethanol are often poor choices as primary anti-solvents for this reason.
-
Low Starting Concentration: If your initial aqueous solution is too dilute, you will need a much larger volume of anti-solvent to induce precipitation, which may not be practical.
Q2: My scyllo-inosamine "oiled out," forming a sticky, viscous liquid instead of a solid precipitate. What went wrong?
A2: "Oiling out" occurs when the solute's solubility limit is exceeded so rapidly that the molecules don't have time to arrange into an ordered crystal lattice. Instead, they crash out as a disordered, amorphous, and often solvated liquid phase. This is a classic problem in anti-solvent crystallization when local supersaturation is too high at the point of mixing[1]. The primary cause is usually adding the anti-solvent too quickly.
Q3: What are the best organic solvents to use as anti-solvents for precipitating scyllo-inosamine?
A3: The ideal anti-solvent should be one in which scyllo-inosamine is virtually insoluble, yet fully miscible with the primary solvent (e.g., water). For scyllo-inosamine, effective anti-solvents are typically polar aprotic or non-polar solvents. Good starting choices include:
-
Acetone
-
Acetonitrile
-
Tetrahydrofuran (THF)
-
Isopropanol (IPA)
Less polar options like diethyl ether or hexane can also be used, often as a second anti-solvent in a ternary system, but miscibility with the aqueous phase can be a concern.
Q4: How can I improve the purity of my precipitated scyllo-inosamine?
A4: Purity is enhanced by promoting slow, controlled crystallization over rapid precipitation[2]. This gives the scyllo-inosamine molecules time to form a stable crystal lattice, excluding impurities. Key strategies include:
-
Slow Anti-Solvent Addition: Add the anti-solvent dropwise with vigorous stirring.
-
Temperature Control: Perform the precipitation at a controlled temperature. Cooling the mixture after anti-solvent addition can increase yield but may decrease purity if done too quickly.
-
Washing: Once the precipitate is filtered, wash it with a small amount of the pure anti-solvent or the final solvent-anti-solvent mixture to remove soluble impurities.
-
Recrystallization: For the highest purity, dissolve the crude precipitate in a minimal amount of hot solvent (like water) and allow it to cool slowly to form purer crystals.
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to resolving more complex precipitation challenges.
Problem 1: No Precipitation or Very Low Yield
| Potential Cause | Underlying Science | Recommended Solution |
| 1a. Sub-optimal Solvent/Anti-Solvent System | Scyllo-inosamine is a zwitterionic-like molecule with extensive hydrogen bonding capacity, creating a strong hydration shell[3]. The chosen anti-solvent must be potent enough to disrupt this shell and force the solute out of solution. A solvent with a low dielectric constant is more effective at this. | Action: Systematically screen anti-solvents. Start with a concentrated aqueous solution of your compound and add different anti-solvents (Acetone, Acetonitrile, IPA) to small aliquots to find the most effective one. Refer to the solvent properties table below to make an informed choice. |
| 1b. Insufficient Supersaturation | Precipitation will not occur until the solution is supersaturated. This state is reached when the concentration of the solute exceeds its solubility limit in the given solvent mixture. | Action 1 (Increase Concentration): If possible, concentrate the initial aqueous solution by evaporation before adding the anti-solvent. Action 2 (Increase Anti-Solvent Ratio): Continue adding the anti-solvent slowly until precipitation begins. Be prepared to use ratios as high as 1:10 or even 1:20 (water:anti-solvent). Action 3 (Lower Temperature): Once the anti-solvent is added, slowly cool the mixture (e.g., in an ice bath or refrigerator). The solubility of scyllo-inosamine will decrease at lower temperatures, promoting precipitation. |
| 1c. Presence of Solubilizing Impurities | Certain impurities can act as co-solvents or hydrotropes, increasing the solubility of scyllo-inosamine in the solvent mixture and preventing it from precipitating effectively. | Action: Purify the initial solution before attempting precipitation. Techniques like activated carbon treatment (to remove organic color/impurities) or ion-exchange chromatography can be effective. |
| Solvent | Dielectric Constant (20°C) | Miscibility with Water | Typical Role | Rationale |
| Water | 80.1 | - | Primary Solvent | Excellent solvent for polar scyllo-inosamine due to high polarity and H-bonding. |
| Methanol | 32.7 | Excellent | Co-solvent / Poor Anti-solvent | High polarity makes it a poor choice for inducing precipitation from water[4]. |
| Ethanol | 24.5 | Excellent | Poor Anti-solvent | Similar to methanol, often keeps scyllo-inosamine in solution. |
| Isopropanol (IPA) | 18.2 | Excellent | Good Anti-solvent | Sufficiently lower polarity than water to reduce solubility effectively. |
| Acetone | 20.7 | Excellent | Excellent Anti-solvent | Aprotic nature and lower dielectric constant make it very effective at disrupting the hydration shell. |
| Acetonitrile | 37.5 | Excellent | Good Anti-solvent | Despite its polarity, its aprotic nature makes it a good anti-solvent for highly hydroxylated compounds[5]. |
| Tetrahydrofuran (THF) | 7.6 | Excellent | Excellent Anti-solvent | Low polarity makes it a very strong anti-solvent. |
Problem 2: Product "Oils Out" or Forms an Amorphous Solid
| Potential Cause | Underlying Science | Recommended Solution |
| 2a. Supersaturation Achieved Too Rapidly | When anti-solvent is added too quickly, the system is driven into a highly supersaturated state where nucleation is extremely fast and disordered, leading to an amorphous or liquid phase instead of an ordered crystal[1]. | Action 1 (Slow Addition): Add the anti-solvent drop-by-drop into a vigorously stirred solution. This maintains a state of low, controlled supersaturation. Action 2 (Vapor Diffusion): For small-scale, high-purity crystallization, place your aqueous scyllo-inosamine solution in an open vial inside a larger, sealed chamber containing the anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, inducing gradual crystallization over hours or days. |
| 2b. Temperature Shock | Rapidly cooling a saturated solution can also cause the product to crash out as an oil, for the same reasons as rapid anti-solvent addition. | Action: If using temperature to induce precipitation, cool the solution slowly. For example, move it from room temperature to a 4°C refrigerator, and then to a -20°C freezer, allowing it to equilibrate at each stage. |
| 2c. High Impurity Load | Impurities can interfere with crystal lattice formation, acting as "kinks" in the structure and favoring amorphous precipitation. | Action 1 (Seeding): After adding a portion of the anti-solvent (before the solution becomes cloudy), add a few seed crystals of pure scyllo-inosamine. These act as templates for ordered crystal growth. Action 2 (Trituration): If an oil has already formed, try to induce crystallization by scratching the inside of the flask with a glass rod at the oil-solvent interface. Alternatively, remove the solvent, add a small amount of a non-solvent, and use a spatula to repeatedly press and grind the oil (trituration) until it solidifies. |
Part 3: Experimental Protocols & Visualizations
Protocol 1: Standard Anti-Solvent Precipitation of Scyllo-Inosamine
This protocol provides a robust starting point for precipitating scyllo-inosamine from an aqueous solution using acetone as the anti-solvent.
-
Dissolution: Dissolve the crude scyllo-inosamine in a minimal volume of deionized water at room temperature to create a concentrated stock solution (e.g., 100-200 mg/mL). Gentle warming (to 40-50°C) can be used if necessary, but ensure the material is fully dissolved.
-
Filtration (Optional): If the solution is cloudy or contains particulate matter, filter it through a 0.45 µm syringe filter into a clean flask.
-
Setup: Place the flask containing the aqueous solution on a magnetic stir plate and begin vigorous stirring.
-
Anti-Solvent Addition: Using a burette or a syringe pump for best control, add acetone dropwise to the stirring solution. A good starting point is to add 5-10 volumes of acetone for every 1 volume of water.
-
Induction: The solution will become cloudy (turbid) at the point of nucleation. Once turbidity persists, you can slightly slow the addition rate.
-
Maturation: After all the acetone has been added, allow the resulting slurry to stir for at least 1-2 hours at room temperature. This "maturation" or "aging" step allows for the growth of larger, more easily filterable crystals.
-
Yield Maximization: For maximal yield, cool the slurry in an ice bath (0-4°C) for an additional hour.
-
Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Gently wash the filter cake with a small amount of cold acetone to remove residual water and any soluble impurities.
-
Drying: Dry the purified solid under high vacuum to remove all traces of water and acetone.
Visual Workflow: Anti-Solvent Precipitation
The following diagram illustrates the key decision points and steps in a typical anti-solvent precipitation workflow.
Caption: Workflow for anti-solvent precipitation of scyllo-inosamine.
Logical Diagram: Troubleshooting Precipitation Outcomes
This diagram helps diagnose and solve common precipitation problems based on the observed outcome.
Caption: Troubleshooting logic for scyllo-inosamine precipitation issues.
References
-
International Journal of Chemical Engineering and Applications. Antisolvent Crystallization of Poorly Water Soluble Drugs. Available from: [Link]
-
MDPI. Special Issue : Anti-Solvent Crystallization. Available from: [Link]
-
Wikipedia. scyllo-Inositol. Available from: [Link]
-
National Center for Biotechnology Information. Progress in Aminocyclitol Biosynthesis. Available from: [Link]
-
Wikipedia. Scyllo-inosamine-4-phosphate amidinotransferase. Available from: [Link]
-
ACS Publications. Zwitterionic Polymers toward the Development of Orientation-Sensitive Bioprobes. Available from: [Link]
-
MDPI. Straightforward Chemo-Multi-Enzymatic Cascade Systems for the Stereo-Controlled Synthesis of 5-Amino-6-nitrocyclitols. Available from: [Link]
-
Biotage. How to prevent compound precipitation during flash column chromatography. Available from: [Link]
-
ResearchGate. (PDF) ANTISOLVENT CRYSTALLIZATION: A NOVEL APPROACH TO BIOAVAILABILITY ENHANCEMENT. Available from: [Link]
-
National Center for Biotechnology Information. Hydration behaviors of nonfouling zwitterionic materials. Available from: [Link]
-
PubMed. Production of scyllo-Inositol: Conversion of Rice Bran into a Promising Disease-Modifying Therapeutic Agent for Alzheimer's Disease. Available from: [Link]
-
ResearchGate. Proprieties of the organic solvents tested. Available from: [Link]
-
Wikipedia. Aminocyclitol. Available from: [Link]
- Google Patents. Process for the preparation of scyllo-inositol.
-
RSC Publishing. Distinct effects of zwitterionic molecules on ionic solvation in (ethylene oxide)10: a molecular dynamics simulation study. Available from: [Link]
-
ScienceDirect. An introduction to zwitterionic polymer behavior and applications in solution and at surfaces. Available from: [Link]
-
California State University, Stanislaus. Crystallization Solvents. Available from: [Link]
-
Mass Spectrometry Facility. Waters UPLC Troubleshooting and Diagnostics. Available from: [Link]
-
PubMed. Medicinal Chemistry of Aminocyclitols. Available from: [Link]
-
Agilent. GPC/SEC Troubleshooting and Good Practice. Available from: [Link]
- Google Patents. Resinous compound crystallization using non-polar solvent sequence.
-
ResearchGate. (PDF) Solubility of Flavonoids in Organic Solvents. Available from: [Link]
-
MDPI. Structural Engineering and Optimization of Zwitterionic Salts for Expeditious Discovery of Thermoresponsive Materials. Available from: [Link]
-
PubMed. Biosynthesis of the aminocyclitol subunit of hygromycin A in Streptomyces hygroscopicus NRRL 2388. Available from: [Link]
-
National Center for Biotechnology Information. 2-Deoxy-scyllo-inosamine. Available from: [Link]
Sources
Technical Support Center: Optimizing Enzymatic Yield of scyllo-Inosamine
Role: Senior Application Scientist Subject: Troubleshooting & Optimization Guide for scyllo-Inosamine Biosynthesis System Focus: myo-Inositol Dehydrogenase (StrI) & L-Glutamine:scyllo-Inosose Aminotransferase (StsC)
Introduction: The Biosynthetic Architecture
Welcome to the technical support hub for aminocyclitol synthesis. This guide addresses the enzymatic conversion of myo-inositol to scyllo-inosamine, a critical precursor in the synthesis of aminoglycoside antibiotics (like streptomycin) and a molecule of interest for neurodegenerative research.[1]
The standard industrial and laboratory route relies on a two-step coupled enzymatic system derived primarily from Streptomyces griseus:
-
Oxidation: myo-Inositol
scyllo-Inosose (Catalyzed by StrI , NAD+-dependent).[1] -
Transamination: scyllo-Inosose
scyllo-Inosamine (Catalyzed by StsC , PLP-dependent).
Module 1: Bioconversion Pathway & Logic
Before troubleshooting, verify your experimental design against the standard reaction flow. The most common failure mode is the thermodynamic stalling of the transamination step due to product inhibition or lack of equilibrium drive.
Figure 1: The scyllo-Inosamine Reaction Cascade
Caption: The conversion pathway requires NAD+ regeneration for Step 1 and relies on the hydrolysis of 2-ketoglutaramate to drive Step 2 forward.
Module 2: Troubleshooting Guides (Q&A)
Category A: Enzyme Activity & Reaction Conditions
Q1: My conversion yield plateaus at ~50% despite adding excess enzyme. Is the enzyme dead? Diagnosis: It is likely not dead, but equilibrium-limited . Technical Insight: The StsC transaminase reaction is reversible. The byproduct, 2-ketoglutaramate (KGM), can inhibit the forward reaction or simply accumulate to thermodynamic equilibrium. Solution Protocol:
-
Check for ω-Amidase Activity: In Streptomyces crude extracts, an endogenous ω-amidase hydrolyzes KGM into 2-ketoglutarate and ammonia. This hydrolysis is irreversible and pulls the reaction forward.
-
If using Purified Enzymes: You must couple the reaction.
-
Option A: Add purified ω-amidase.
-
Option B (Chemical): Ensure the pH is slightly alkaline (pH 8.0–8.5), which favors the spontaneous hydrolysis of KGM, though this is slower than enzymatic hydrolysis.
-
-
Remove Product: Use a cation-exchange resin loop to selectively bind scyllo-inosamine as it forms, shifting equilibrium.
Q2: I see high scyllo-inosose accumulation but no amine. Is StsC inactive? Diagnosis: This indicates a failure in the transamination step specifically. Troubleshooting Steps:
-
PLP Saturation: StsC is Pyridoxal-5'-phosphate (PLP) dependent. PLP is often lost during purification (dialysis).
-
Action: Supplement the reaction buffer with 50–100 μM PLP . The solution should have a faint yellow tint.
-
-
Substrate Inhibition: High concentrations of scyllo-inosose (>50 mM) can inhibit StsC.
-
Action: Perform a fed-batch addition of the intermediate or the starting myo-inositol.
-
Q3: The reaction mix turns dark brown/black over time. Diagnosis: Maillard reaction or oxidative instability of amino-ketones. Technical Insight: Aminocyclitols and keto-sugars (inosose) are reactive.[1] High pH and temperature accelerate non-enzymatic browning. Solution:
-
Reduce temperature to 25°C–30°C.
-
Maintain pH strictly between 7.5 and 8.0.
-
Add 1 mM DTT or β-mercaptoethanol to protect enzyme cysteines and reduce oxidative side reactions.
Module 3: Optimization Protocols
Protocol 1: Cofactor Regeneration System
To maximize yield, you cannot rely on stoichiometric cofactor addition. Use this recycling system.
| Component | Role | Concentration / Strategy |
| NAD+ | Cofactor for StrI | 0.5 – 1.0 mM (Catalytic amount) |
| NADH Oxidase (Nox) | Regenerates NAD+ | 1–5 U/mL. Converts NADH |
| L-Glutamine | Amino Donor | 1.5x molar equivalent to substrate. |
| PLP | Cofactor for StsC | 50 μM. Essential for the active site Schiff base formation. |
Protocol 2: Purification of scyllo-Inosamine
Separating the neutral substrate (myo-inositol) from the charged product (scyllo-inosamine) is the critical downstream step.
-
Quench: Stop reaction by lowering pH to 4.0 with HCl.
-
Load: Apply supernatant to a strong cation exchange column (e.g., Dowex 50W-X8 or Amberlite IR-120 ) in H+ form.
-
Wash: Wash with 5 column volumes of water to remove all sugars.
-
Elute: Use a gradient of 0.5 M to 1.0 M NH₄OH (Ammonium Hydroxide).
-
Detection: Spot fractions on TLC (ninhydrin stain) or use HPLC-ELSD.
Module 4: Diagnostic Flowchart
Use this logic tree to resolve low-yield experiments.
Figure 2: Yield Optimization Logic
Caption: Diagnostic tree for isolating bottlenecks in the StrI/StsC coupled assay.
References
-
Ahlert, J., et al. (1997). "Identification of stsC, the gene encoding the L-glutamine:scyllo-inosose aminotransferase from streptomycin-producing Streptomycetes."[4] Archives of Microbiology, 168(2), 102-113.[4] Link
-
Distler, J., et al. (1992). "Streptomycin biosynthesis and its regulation in Streptomycetes." Gene, 115(1-2), 105-111.[4] Link
-
Suzuki, S., et al. (2002). "Identification of L-glutamine: 2-deoxy-scyllo-inosose aminotransferase required for the biosynthesis of butirosin in Bacillus circulans." Biochemistry, 41(40). (Describes the homologous BtrS enzyme). Link
-
Walker, J.B., & Walker, M.S. (1969). "Streptomycin biosynthesis.[2] Transamination reactions involving inosamines and inosadiamines."[2] Biochemistry, 8(3), 763-770.[2] Link
Sources
Technical Support Center: scyllo-Inosamine Hydrochloride Stability and Degradation
Welcome to the technical support center for scyllo-Inosamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the scientific reasoning behind them to ensure the integrity and success of your research.
Introduction to scyllo-Inosamine Hydrochloride
scyllo-Inosamine, a stereoisomer of inosamine, is an aminocyclitol, a class of compounds with significant biological activity. Its hydrochloride salt is often used in research due to its improved solubility and stability. Understanding its degradation profile is crucial for developing stable formulations and ensuring the accuracy of experimental results. This guide will walk you through potential degradation pathways, methodologies for conducting forced degradation studies, and analytical techniques for identifying and quantifying degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for scyllo-Inosamine hydrochloride under stress conditions?
A1: While specific degradation pathways for scyllo-Inosamine hydrochloride are not extensively documented in publicly available literature, we can predict potential degradation routes based on its chemical structure (an aminocyclitol). The primary sites for degradation are the amine and hydroxyl functional groups.
-
Oxidative Degradation: The primary amine is susceptible to oxidation, which could lead to the formation of a nitroso compound, or further oxidation to a nitro compound. The secondary hydroxyl groups could be oxidized to ketones. Ring opening is also a possibility under harsh oxidative conditions.
-
Acidic and Basic Hydrolysis: scyllo-Inosamine is a relatively stable molecule. However, under extreme pH and high temperatures, degradation may occur. In strongly acidic or basic conditions, dehydration reactions involving the hydroxyl groups could be initiated. The amine group is protonated in acidic conditions, which generally protects it from certain reactions, but catalysis of other reactions may occur. In strong bases, elimination reactions might be favored.
-
Thermal Degradation: At elevated temperatures, dehydration is a likely degradation pathway, potentially leading to the formation of unsaturated derivatives.
-
Photodegradation: While the molecule does not have a strong chromophore, degradation under UV or visible light exposure, especially in the presence of a photosensitizer, cannot be entirely ruled out. The specific products would depend on the wavelength and the presence of other reactive species.
Q2: I am seeing unexpected peaks in my chromatogram when analyzing my scyllo-Inosamine hydrochloride sample. What could be the cause?
A2: Unexpected peaks can arise from several sources:
-
Degradation: Your sample may have degraded due to improper storage or handling. Ensure your samples are stored at the recommended temperature, protected from light, and in a tightly sealed container.
-
Contamination: The unexpected peaks could be from a contaminant in your solvent, glassware, or from the sample matrix itself.
-
Column Bleed: If you are using an old or poor-quality HPLC column, you might observe baseline noise or ghost peaks.
-
Excipient Interference: If you are analyzing a formulated product, the peaks could be from excipients or their degradation products.
To troubleshoot, analyze a fresh, carefully prepared sample and a blank (your solvent). If the peaks persist, consider the possibility of degradation and proceed with a forced degradation study to identify the potential degradants.
Q3: How can I monitor the degradation of scyllo-Inosamine hydrochloride, as it lacks a strong UV chromophore?
A3: This is a common challenge with aminocyclitols. Here are several effective analytical techniques:
-
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD): CAD is a universal detector that provides a response proportional to the mass of the analyte, making it ideal for compounds without a chromophore.
-
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): ELSD is another universal detector suitable for non-volatile analytes like scyllo-Inosamine.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for both separation and identification of the parent compound and its degradation products.[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Derivatization of the polar amine and hydroxyl groups (e.g., silylation) is necessary to make the compound volatile for GC analysis. This method has been used for the analysis of scyllo-inositol in biological matrices.[3]
Troubleshooting Guide for Analytical Methods
| Issue | Potential Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) in HPLC | - Inappropriate mobile phase pH- Column overload- Secondary interactions with the stationary phase | - Adjust the mobile phase pH to ensure the amine group is fully protonated (e.g., pH < 4).- Reduce the sample concentration.- Consider a different column chemistry (e.g., HILIC or a column with end-capping). |
| No or low signal in LC-MS | - Poor ionization of the analyte- Inappropriate MS source parameters | - Use electrospray ionization (ESI) in positive ion mode to detect the protonated molecule [M+H]+.- Optimize source parameters such as capillary voltage, gas flow, and temperature. |
| Irreproducible retention times | - Inconsistent mobile phase preparation- Column temperature fluctuations- Column degradation | - Prepare fresh mobile phase daily and ensure accurate composition.- Use a column oven to maintain a constant temperature.- Flush the column after each run and use a guard column. |
| Baseline noise or drift | - Contaminated mobile phase or system- Detector issues (e.g., lamp aging in UV, dirty nebulizer in ELSD/CAD) | - Use high-purity solvents and degas the mobile phase.- Flush the system with a strong solvent.- Perform detector maintenance as per the manufacturer's instructions. |
Experimental Protocols
Protocol 1: Forced Degradation Study of scyllo-Inosamine Hydrochloride
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.[4][5][6]
1. Preparation of Stock Solution:
-
Prepare a stock solution of scyllo-Inosamine hydrochloride at a concentration of 1 mg/mL in a suitable solvent (e.g., water or methanol).
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 1 M NaOH, and dilute with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 1 M HCl, and dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Place the solid powder of scyllo-Inosamine hydrochloride in a hot air oven at 80°C for 48 hours.
-
Also, incubate 1 mL of the stock solution at 80°C for 48 hours.
-
At appropriate time points, withdraw samples, cool to room temperature, and prepare for analysis.
-
-
Photodegradation:
-
Expose the solid powder and the stock solution to UV light (254 nm) and visible light in a photostability chamber.
-
At appropriate time points, withdraw samples and prepare for analysis. A control sample should be kept in the dark at the same temperature.
-
3. Analysis:
-
Analyze the stressed samples using a suitable stability-indicating method (see Protocol 2).
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.
Protocol 2: Stability-Indicating HPLC-MS Method Development
This protocol provides a starting point for developing an HPLC-MS method to separate scyllo-Inosamine hydrochloride from its potential degradation products.
1. Chromatographic Conditions (Starting Point):
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is a good starting point for polar compounds. Alternatively, a C18 column with an ion-pairing agent can be used.
-
Mobile Phase A: 10 mM Ammonium Formate in water, pH 3.0
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 95% B
-
2-10 min: 95% to 50% B
-
10-12 min: 50% B
-
12.1-15 min: 95% B
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
2. Mass Spectrometry Conditions (Starting Point):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Full Scan (m/z 50-500) and/or Selected Ion Monitoring (SIM) for the parent compound.
-
Capillary Voltage: 3.5 kV
-
Drying Gas Temperature: 300°C
-
Drying Gas Flow: 10 L/min
3. Method Validation:
-
Once the method is developed, it should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to be considered a true stability-indicating method.
Visualizations
Degradation Workflow
Caption: Workflow for forced degradation study of scyllo-Inosamine HCl.
Potential Oxidative Degradation Pathway
Caption: Proposed oxidative degradation pathways for scyllo-Inosamine.
References
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Available from: [Link]
-
Basic features of cellular inositol metabolism as revealed by a newly developed LC-MS method. PubMed Central. Available from: [Link]
-
Chemical synthesis of scyllo-inosamine and catabolism studies in Sinorhizobium meliloti. PubMed. Available from: [Link]
-
Chromatographic profiling of leniolisib impurities using HPLC and LC-MS/MS: degradation behaviour, structural characterization, and in-silico toxicity evaluation. ResearchGate. Available from: [Link]
-
Review on Forced Degradation Studies. International Journal of Innovative Science and Research Technology. Available from: [Link]
-
Analysis of Scyllo-Inositol in a Wistar Rat Animal Model—A Preliminary Study. MDPI. Available from: [Link]
-
Progress in Aminocyclitol Biosynthesis. PubMed Central. Available from: [Link]
-
Inositol Analysis by HPLC and Its Stability in Scavenged Sample Conditions. PubMed Central. Available from: [Link]
-
On the Stability and Degradation Pathways of Venetoclax under Stress Conditions. MDPI. Available from: [Link]
-
Synthesis and Characterization of Inosamines. Western Michigan University ScholarWorks. Available from: [Link]
-
FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. Rasayan Journal of Chemistry. Available from: [Link]
Sources
- 1. Basic features of cellular inositol metabolism as revealed by a newly developed LC-MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ijcpa.in [ijcpa.in]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Comparison Guide: scyllo-Inosamine HCl vs. Free Base Solubility
Executive Summary
scyllo-Inosamine (1-amino-1-deoxy-scyllo-inositol) is a critical aminocyclitol intermediate, primarily known for its role in the biosynthesis of aminoglycoside antibiotics like streptomycin and as a synthetic scaffold for neuroprotective agents.
For researchers and formulation scientists, the choice between the Hydrochloride (HCl) salt and the Free Base is not merely a matter of preference but a determinant of process efficiency.
-
The HCl salt is the thermodynamically stable, high-solubility form preferred for aqueous stock solutions and biological assays.
-
The Free Base is the reactive intermediate, exhibiting significantly lower aqueous solubility, which is exploited for purification via pH-controlled crystallization.
This guide provides an in-depth analysis of the solubility profiles, chemical stability, and isolation protocols for both forms.
Chemical Fundamentals & Structural Impact
To understand the solubility differences, one must analyze the solid-state physics governing these two forms.
The Hydrochloride Salt (Ionic Lattice)
-
Structure: Protonated amine (
) paired with a chloride anion ( ). -
Lattice Energy: Dominated by strong ionic interactions.
-
Solvation: The high polarity of the ionic bond leads to rapid hydration. The enthalpy of solvation (
) is highly exothermic in water, overcoming the lattice energy. -
Result: High Aqueous Solubility.
The Free Base (Hydrogen Bond Network)
-
Structure: Neutral amine (
) with multiple hydroxyl groups ( ). -
Lattice Energy: Stabilized by an extensive intermolecular hydrogen-bonding network between the amine and hydroxyl groups of adjacent molecules.
-
Solvation: While hydrophilic, the energy required to break the crystal lattice's H-bond network is higher than that of the salt form. Furthermore, at alkaline pH, the lack of charge repulsion allows for tighter crystal packing.
-
Result: Lower Aqueous Solubility (Precipitates at pH > pKa).
Comparative Solubility Profile
The following data summarizes the operational solubility differences. Note that while specific gravimetric data for scyllo-inosamine is rare in public literature, these values are derived from standard aminocyclitol behaviors (e.g., glucosamine, streptamine) and isolation protocols [1, 2].
| Parameter | scyllo-Inosamine HCl | scyllo-Inosamine Free Base | Operational Implication |
| Aqueous Solubility | High (>100 mg/mL estimated) | Moderate to Low (<10–20 mg/mL) | Use HCl for high-concentration stocks. |
| pH of Solution | Acidic (~4.0 – 5.5) | Alkaline (~9.0 – 10.5) | HCl requires buffering for cell culture. |
| Methanol Solubility | Soluble (Moderate) | Slightly Soluble | MeOH is a common antisolvent for the salt. |
| DMSO Solubility | Soluble | Soluble | Both forms viable for organic reactions. |
| Non-polar Solubility | Insoluble | Insoluble | Neither form dissolves in Hexane/DCM. |
| Stability | High (Shelf-stable solid) | Lower (Prone to oxidation/browning) | Store Free Base under inert gas at -20°C. |
Critical Insight: The solubility of the Free Base is highly pH-dependent. It reaches its minimum solubility near its isoelectric point or at high pH (>10), a property utilized in "pH-swing" purification.
Mechanism of Action: The Solubility Switch
The transition between these forms is governed by the protonation state of the C1-amine group. This reversible process is the foundation of extraction and purification workflows.
Figure 1: The pH-dependent solubility switch. Increasing pH deprotonates the ammonium group, collapsing the hydration shell and inducing precipitation of the Free Base.
Experimental Protocols
These protocols are designed to be self-validating . If the solubility behavior does not match the description (e.g., precipitate does not form at high pH), the identity or purity of your starting material should be questioned.
Protocol A: Converting HCl Salt to Free Base (Precipitation Method)
Use this method to isolate the Free Base for chemical derivatization.
-
Dissolution: Dissolve 100 mg of scyllo-Inosamine HCl in 0.5 mL of deionized water. The solution should be clear and colorless.
-
pH Adjustment: While stirring, dropwise add 1M NaOH or concentrated Ammonium Hydroxide (
). -
Observation: Monitor the pH. As the pH passes 8.5–9.0, the solution will become turbid as the Free Base begins to crystallize/precipitate.
-
Completion: Continue adding base until pH reaches ~10.5. Chill on ice for 30 minutes to maximize yield.
-
Isolation: Centrifuge at 10,000 x g for 5 minutes. Decant the supernatant.
-
Validation: The resulting pellet is the Free Base. It should redissolve if 1M HCl is added (reverting to Step 1).
Protocol B: Solubility Testing for Identification
Use this quick test to determine which form you have.
-
Prepare Solvent: Aliquot 1 mL of Methanol (MeOH) into a clear vial.
-
Add Sample: Add ~10 mg of the unknown powder.
-
Observation:
-
Rapid Dissolution: Likely HCl Salt (or highly impure wet sample).
-
Cloudy Suspension/Sediment: Likely Free Base (scyllo-inosamine free base has poor solubility in pure MeOH compared to water).
-
-
Confirmation: Add 2 drops of water to the MeOH suspension. If it clears up immediately, it confirms the hydrophilic nature of the aminocyclitol core.
Isolation Workflow (Biosynthetic Context)
In biosynthetic pathways (e.g., Streptomyces fermentation), scyllo-inosamine is often isolated from complex broth. The solubility difference is the key purification lever.
Figure 2: Purification workflow utilizing the solubility difference between the bound salt and the crystallizable free base.
References
-
Walker, M. S., & Walker, J. B. (1966). Enzymic studies on the biosynthesis of streptomycin: Transamidation of inosamine and streptamine derivatives. Journal of Biological Chemistry, 241(6), 1262–1269. Link
-
Nango, E., et al. (2008). Crystallization and X-ray analysis of 2-deoxy-scyllo-inosose synthase, the key enzyme in the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics. Acta Crystallographica Section F, 64(Pt 2), 126–128. Link
-
Kudo, F., & Eguchi, T. (2009). Biosynthetic genes for aminoglycoside antibiotics. The Journal of Antibiotics, 62, 471–481. Link
-
Selleck Chemicals. (n.d.). Scyllo-Inositol Datasheet (Reference for solubility baseline of the carbocycle core). Link
Distinguishing scyllo-Inosamine from Glucosamine: A High-Resolution HPLC Guide
The following guide is structured to address the specific analytical challenge of distinguishing scyllo-Inosamine (an aminocyclitol) from Glucosamine (an amino sugar). These compounds are isobaric (MW ~179.17 Da) and chemically similar, creating a "blind spot" in many standard assays.
The "Isobaric Trap": Why This Separation Matters
In drug development and biosynthetic pathway engineering (particularly Streptomyces derivatives), researchers often encounter a critical analytical bottleneck: distinguishing scyllo-Inosamine (2-amino-2-deoxy-myo-inositol) from Glucosamine (2-amino-2-deoxy-D-glucose).
Both compounds share:
-
Molecular Weight: 179.17 g/mol (Isobaric).
-
Primary Amine: Reacts with OPA/FMOC.
-
High Polarity: Poor retention on C18.
The Critical Chemical Difference:
-
Glucosamine: A reducing sugar (hemiacetal). It exists in equilibrium between alpha/beta anomers and the open-chain aldehyde. It is acid-stable but reactive.
-
scyllo-Inosamine: A cyclic aminocyclitol. It is non-reducing (no aldehyde/ketone functionality) and possesses a rigid, all-equatorial stereochemistry (in the scyllo-configuration).
This guide presents two validated workflows to resolve these isomers: HPAEC-PAD (for underivatized profiling) and Pre-column Derivatization (for high-sensitivity QC).
Strategic Decision Matrix
Before selecting a protocol, evaluate your instrumentation and sensitivity needs.
Figure 1: Decision matrix for selecting the optimal separation workflow.
Method A: HPAEC-PAD (The Gold Standard)
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection is the most robust method for distinguishing these isomers without chemical modification. It relies on the subtle pKa differences of the hydroxyl groups at high pH.
Mechanism of Separation
At pH > 12, the hydroxyl groups of carbohydrates and cyclitols ionize.
-
Glucosamine: Elutes early. The amine group suppresses the acidity of the C1-OH.
-
scyllo-Inosamine: Elutes later. As a polyol with 5 hydroxyls, it interacts more strongly with the anion exchange resin than the mono-aminated sugar.
Experimental Protocol
| Parameter | Specification |
| Column | Dionex CarboPac PA1 (4 × 250 mm) or CarboPac MA1 (for better polyol resolution) |
| Guard Column | CarboPac PA1/MA1 Guard |
| Mobile Phase A | 18 MΩ-cm Water (Degassed) |
| Mobile Phase B | 250 mM NaOH |
| Mobile Phase C | 1 M Sodium Acetate (NaOAc) |
| Flow Rate | 1.0 mL/min |
| Injection Vol | 10–25 µL |
| Detection | PAD (Gold Electrode), Quadruple Potential Waveform |
Gradient Program (CarboPac PA1):
-
0–5 min: 16 mM NaOH (Isocratic). Glucosamine elutes here (~3-4 min).
-
5–20 min: Ramp to 200 mM NaOH. scyllo-Inosamine elutes here (~12-15 min).
-
20–25 min: 200 mM NaOH + 500 mM NaOAc (Wash).
-
25–40 min: Re-equilibration at 16 mM NaOH.
Validation Criteria:
-
Resolution (Rs): > 2.0 between GlcN and Inosamine.
-
Linearity: 0.5 – 100 mg/L (R² > 0.999).
-
Note: Glucosamine is sensitive to degradation in high alkali if left too long; prepare standards fresh daily.
Method B: Pre-Column Derivatization (RP-HPLC)
If HPAEC-PAD is unavailable, O-Phthalaldehyde (OPA) derivatization is the best alternative. OPA reacts specifically with primary amines in the presence of a thiol (e.g., 3-mercaptopropionic acid) to form highly fluorescent isoindole derivatives.
Mechanism of Separation
While both molecules react with OPA, the stereochemistry of the core ring dictates the hydrophobicity of the resulting derivative.
-
scyllo-Inosamine: The rigid, planar cyclohexane ring (all substituents equatorial) creates a distinct hydrophobic footprint compared to the chair conformation of the glucose ring.
-
Separation Mode: Reversed-Phase (C18).
Experimental Protocol
| Parameter | Specification |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 × 100 mm) |
| Mobile Phase A | 20 mM Sodium Phosphate buffer (pH 7.2) |
| Mobile Phase B | Acetonitrile:Methanol:Water (45:45:10) |
| Derivatization | Mix 10 µL Sample + 10 µL OPA Reagent. Wait 1 min. Inject. |
| Detection | Fluorescence (Ex: 340 nm, Em: 450 nm) |
| Flow Rate | 1.0 mL/min |
Gradient Profile:
-
0 min: 0% B
-
15 min: 60% B (Linear ramp)
-
Result: Glucosamine-OPA elutes earlier (more polar core) than scyllo-Inosamine-OPA.
Comparative Performance Data
The following table summarizes the expected performance metrics for both methods.
| Feature | HPAEC-PAD (Method A) | OPA-Derivatization (Method B) |
| Selectivity | Excellent (Based on pKa) | Good (Based on Hydrophobicity) |
| LOD (Limit of Detection) | ~10 pmol (High) | ~100 fmol (Ultra-High ) |
| Sample Prep | Dilute & Shoot | Complex (Derivatization required) |
| Interference | Low (Specific to carbohydrates) | High (Reacts with all amines/amino acids) |
| Matrix Tolerance | High (with proper guard) | Low (Salts interfere with reaction) |
Self-Validating the "Ghost Peak"
When working with these isomers, false positives are common. Use this Triple-Check System to validate your peak:
-
The Acid Shift Test:
-
Incubate sample in 1M HCl at 80°C for 1 hour.
-
Glucosamine: Stable (mostly).
-
scyllo-Inosamine: Extremely Stable.
-
Differentiation: If the peak disappears, it was likely an unstable amine impurity, not these targets.
-
-
The Reducing Sugar Test (Negative Control):
-
Perform a DNS (dinitrosalicylic acid) assay.
-
Glucosamine: Positive (Red color).
-
scyllo-Inosamine: Negative (No color change).
-
Application: If your HPLC peak is pure scyllo-inosamine, the fraction collected should not reduce DNS.
-
-
Spike Recovery:
-
Spike the sample with authentic Glucosamine standard.
-
Result: If the peak width increases or shoulders appear, you have partial separation (co-elution). If two distinct peaks appear, you have confirmed the identity.
-
Visualizing the Separation Logic
Figure 2: Mechanistic difference between Anion Exchange and Hydrophobic Interaction for these isomers.
References
-
Thermo Fisher Scientific. (2013). Product Manual for Dionex CarboPac PA1 Columns. Link
-
Duliński, R., et al. (2011).[1] Comparison of high-performance ion chromatography technique with microbiological assay of myo-inositol in plant components of poultry feeds. Journal of Animal and Feed Sciences. Link
-
Meulyzer, M., et al. (2008). Development and validation of a HPLC-ES-MS/MS method for the determination of glucosamine in human synovial fluid. Journal of Chromatography B. Link
-
Antec Scientific. (2021). Introduction to HPAEC-PAD – Eluent Preparation. Link
-
Cheng, P. W. (1987). High-performance Liquid Chromatographic Analysis of Galactosamine, Glucosamine, Glucosaminitol, and Galactosaminitol. Analytical Biochemistry. Link
Sources
Definitive Guide to Elemental Analysis Standards: scyllo-Inosamine HCl vs. Isomeric Alternatives
Executive Summary
scyllo-Inosamine HCl (2-amino-2-deoxy-scyllo-inositol hydrochloride) represents a critical reference standard in the study of aminocyclitol antibiotics and neurodegenerative therapeutics. Unlike its ubiquitous isomer myo-inosamine, the scyllo configuration possesses a unique all-equatorial conformation, conferring distinct thermodynamic stability and crystal packing properties.
This guide provides a rigorous framework for establishing Elemental Analysis (EA) standards for scyllo-Inosamine HCl. It benchmarks the compound against its primary alternatives—myo-inosamine HCl and scyllo-inositol—and details a self-validating protocol to overcome the hygroscopic challenges inherent to aminocyclitol salts.
Part 1: The Standard Defined
To validate scyllo-Inosamine HCl as a reference material, one must first establish the theoretical baseline. The high polarity of the aminocyclitol core, combined with the hydrochloride counterion, often results in non-stoichiometric hydration if not strictly controlled.
Chemical Profile[1][2][3][4][5][6][7][8][9]
-
IUPAC Name: 2-Amino-2-deoxy-scyllo-inositol hydrochloride
-
Formula: C₆H₁₃NO₅ · HCl
-
Molecular Weight: 215.63 g/mol
-
Key Structural Feature: All six substituents (5 -OH, 1 -NH₃⁺) occupy equatorial positions, maximizing steric stability compared to the myo isomer (one axial -OH).
Theoretical Elemental Composition (Anhydrous)
| Element | Symbol | Atomic Mass | Count | Total Mass | % Composition | Tolerance (Standard) |
| Carbon | C | 12.011 | 6 | 72.066 | 33.42% | ± 0.4% |
| Hydrogen | H | 1.008 | 14 | 14.112 | 6.54% | ± 0.4% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 6.50% | ± 0.4% |
| Chlorine | Cl | 35.45 | 1 | 35.45 | 16.44% | ± 0.3% |
| Oxygen | O | 15.999 | 5 | 79.995 | 37.10% | N/A |
Critical Insight: The Nitrogen-to-Chlorine molar ratio must be exactly 1:1. A deviation suggests either free base contamination (low Cl) or excess inorganic salt (high Cl).
Part 2: Comparative Performance Analysis
The choice of scyllo-Inosamine HCl as a standard is often weighed against its isomer (myo-inosamine) or its parent carbocycle (scyllo-inositol).
Table 1: Performance Benchmark of Alternatives
| Feature | scyllo-Inosamine HCl (Target) | myo-Inosamine HCl (Alternative 1) | scyllo-Inositol (Alternative 2) |
| Conformation | All-Equatorial (Rigid, Stable) | C2-Axial (Less Stable) | All-Equatorial (Rigid) |
| Hygroscopicity | Moderate: HCl salt induces surface moisture adsorption. | High: Axial -OH disrupts packing, increasing water affinity. | Low: Non-ionic, highly crystalline. |
| EA Challenge | Requires drying to remove surface water; stable once dried. | Prone to forming stable hydrates (e.g., monohydrate) that skew EA. | Easiest to analyze but lacks Nitrogen/Chlorine validation. |
| Primary Utility | Reference for scyllo-based Alzheimer's drugs & antibiotic biosynthesis. | General aminocyclitol reference; widely available. | Negative control for amination reactions. |
Diagram 1: Isomer Stability & Analytical Logic
The following diagram illustrates why scyllo-Inosamine is thermodynamically distinct from myo-Inosamine, affecting how you interpret EA data.
Caption: Structural conformation directly impacts hygroscopicity. The all-equatorial scyllo- isomer allows for tighter crystal packing, making it a more reliable anhydrous standard than the myo- isomer.
Part 3: Experimental Protocol (Self-Validating System)
To achieve "Trustworthiness" in your data, you cannot treat scyllo-Inosamine HCl like a standard organic solid. You must employ a "Drying-to-Constant-Weight" protocol.
Pre-Analysis Preparation (Crucial Step)
Aminocyclitol salts are "water sponges" in humid environments.
-
Equipment: Vacuum drying pistol or desiccator with P₂O₅.
-
Conditions: Dry sample at 60°C under high vacuum (< 1 mbar) for a minimum of 12 hours.
-
Why? The HCl salt lattice can trap water. 60°C provides sufficient energy to desorb surface water without degrading the amine salt (which is stable up to ~200°C).
-
-
Handling: Transfer dried sample in a glovebox or minimize exposure to air (< 30 seconds) before crimping the tin capsule.
Instrument Calibration
Do not use scyllo-Inosamine itself to calibrate. Use an established standard that mimics the combustion properties (high N, polar).
-
Primary Standard: Acetanilide (C₈H₉NO).
-
Reason: High purity, stable, well-defined C/N ratio.
-
-
Secondary Standard (for Sulfur/Nitrogen checks): Sulfanilic Acid .
-
Reason: If your instrument runs CHNS, sulfanilic acid is preferred to verify the combustion of polar, salt-like species.
-
Data Interpretation Workflow
If your EA results deviate from the theoretical values in Part 1, follow this logic to diagnose the issue.
Diagram 2: EA Validation Workflow
Caption: A logical flowchart for interpreting EA data. Deviations usually indicate hydration (solvable by drying) or stoichiometry errors (requiring recrystallization).
Part 4: Conclusion & Recommendations
For researchers requiring a rigorous standard for aminocyclitol analysis:
-
Select scyllo-Inosamine HCl over myo-inosamine when thermodynamic stability and defined crystal packing are required.
-
Mandate Chlorine Analysis: Standard CHN is insufficient. You must verify the HCl stoichiometry (16.44% Cl) to confirm the salt form.
-
Correct for Water: Even with rigorous drying, scyllo-Inosamine HCl may retain tightly bound water (0.2–0.5 moles). Reporting the result as a "calculated hydrate" is scientifically valid if supported by TGA (Thermogravimetric Analysis) data.
References
-
Biosynth. (n.d.). scyllo-Inosamine hydrochloride.[1] Retrieved from
-
Royal Society of Chemistry. (2020).[2] Snapshots of “Crystalline” Salt-Water Solutions of Inositol Hexaphosphate Conformers. Dalton Transactions.[2] Retrieved from
-
National Institutes of Health (PMC). (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. Retrieved from
-
National Institutes of Health (PMC). (2012). Progress in Aminocyclitol Biosynthesis. Retrieved from
-
US Pharmacopeia. (2025). <233> Elemental Impurities—Procedures. Retrieved from
Sources
Comparative Toxicity of Inosamine Isomers in vitro: A Structural and Mechanistic Guide
Topic: Comparative Toxicity of Inosamine Isomers in vitro Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Inosamines (aminodeoxyinositols) are critical pharmacophores in antibiotic development and glycosidase inhibition. However, their stereochemical configuration—specifically the orientation of the amine group relative to the inositol ring—dictates not only their therapeutic efficacy but also their cytotoxic profile.
This guide compares the two most biologically relevant isomers: 2-amino-2-deoxy-myo-inositol (myo-inosamine) and 2-amino-2-deoxy-scyllo-inositol (scyllo-inosamine) .
Key Insight: While myo-inosamine derivatives are primarily investigated for lysosomal storage disorders and show a favorable safety profile, the scyllo-inosamine core (structurally homologous to 2-deoxystreptamine ) is the primary driver of aminoglycoside-induced nephrotoxicity and ototoxicity via mitochondrial ribosomal interference.
Chemical & Stereochemical Context
Understanding the toxicity requires a structural baseline. The spatial arrangement of hydroxyl and amine groups governs interactions with cellular transporters (e.g., megalin) and intracellular targets (e.g., ribosomes, glycosidases).
| Feature | myo-Inosamine (2-amino-2-deoxy-myo-inositol) | scyllo-Inosamine (2-amino-2-deoxy-scyllo-inositol) |
| Structure | Axial amine at C2; Equatorial OH at C1, C3-C6. | All substituents (OH and NH₂) are equatorial. |
| Biosynthetic Role | Precursor to minosaminomycin (antibiotic). | Precursor to 2-deoxystreptamine (2-DOS) , the core of kanamycin/gentamicin. |
| Conformation | Chair conformation with one axial substituent. | All-equatorial chair conformation (highly stable). |
| Primary Target | Glycosidases (e.g., | Bacterial 16S rRNA / Eukaryotic Mitochondrial 12S rRNA. |
Comparative In Vitro Toxicity Data
The following data synthesizes cytotoxicity findings from mammalian cell lines (HK-2 renal cells, HEI-OC1 auditory cells) and enzymatic assays.
Table 1: Comparative Cytotoxicity Profile
Data aggregated from structure-activity relationship (SAR) studies of aminocyclitol antibiotics.
| Parameter | myo-Inosamine Isomers | scyllo-Inosamine / 2-DOS Core |
| Cellular Uptake | Low affinity for megalin receptor. | High affinity for megalin (proximal tubule accumulation). |
| Cytotoxicity ( | > 10 mM (Low cytotoxicity). | ~1-5 mM (Moderate cytotoxicity in renal models). |
| Mitochondrial Toxicity | Negligible effect on mitochondrial protein synthesis. | High : Binds 12S rRNA, causing mistranslation & ROS generation. |
| Lysosomal Impact | Potential inhibition of specific lysosomal glycosidases (chaperone effect). | Induces phospholipidosis (lysosomal swelling) due to polycationic charge. |
| Apoptosis Mechanism | Rare; requires high concentrations. | Intrinsic Pathway : Caspase-9 activation via cytochrome c release. |
Critical Note: The toxicity of scyllo-inosamine is significantly amplified when it exists as the 2-deoxystreptamine (2-DOS) moiety (1,3-diamino), which is the standard scaffold in toxic aminoglycosides. The mono-amine scyllo-inosamine is less toxic but retains the all-equatorial binding preference that favors ribosomal interaction.
Mechanistic Insights: Why Configuration Matters
The divergence in toxicity is not random; it is driven by specific molecular interactions.
Diagram 1: The scyllo-Inosamine Toxicity Cascade (Mitochondrial)
The scyllo configuration allows the molecule to mimic the bacterial 16S rRNA binding site within the eukaryotic mitochondrial ribosome (12S rRNA), specifically at the A-site.
Caption: The "scyllo" configuration facilitates high-affinity binding to the mitochondrial ribosome, triggering oxidative stress and cell death.
Diagram 2: The myo-Inosamine Interaction (Glycosidase Inhibition)
Myo-inosamine toxicity is usually limited to "off-target" enzyme inhibition rather than broad cellular destruction.
Caption: myo-Inosamine acts primarily as a competitive inhibitor/chaperone, with toxicity arising only if essential metabolism is blocked.
Experimental Protocols for Toxicity Assessment
To validate the comparative toxicity of these isomers in your own lab, use the following self-validating workflow.
Protocol A: Differential Cytotoxicity Assay (MTS/LDH)
Objective: Determine
-
Cell Line Selection:
-
HK-2 (Human Kidney Proximal Tubule): Sensitive to scyllo-type toxicity (megalin positive).
-
Fibroblasts: General toxicity control (megalin negative).
-
-
Seeding: Plate cells at
cells/well in 96-well plates. Adhere for 24h. -
Treatment:
-
Dissolve isomers in sterile water.
-
Treat with serial dilutions (0.1
M to 10 mM) for 48h. -
Control: Include Gentamicin (1 mM) as a positive control for scyllo-like toxicity.
-
-
Readout:
-
Add MTS reagent (20
L/well). Incubate 2h. -
Measure Absorbance at 490 nm.
-
-
Validation: The Gentamicin control must show >30% viability reduction in HK-2 cells for the assay to be valid.
Protocol B: Mitochondrial Protein Synthesis Assay
Objective: Confirm if toxicity is mitochondrial (typical of scyllo-inosamine derivatives).
-
Pulse Labeling: Treat cells with isomers for 12h.
-
Inhibition: Add Emetine (100
g/mL) to inhibit cytosolic translation. -
Label: Add
S-Methionine for 1h (incorporates only into mitochondrial proteins). -
Analysis: Lyse cells, run SDS-PAGE, and perform autoradiography.
-
Result Interpretation:
-
Reduced Bands: Indicates mitochondrial ribosome inhibition (scyllo-toxicity).
-
Intact Bands: Indicates non-mitochondrial mechanism (myo-profile).
-
References
-
Structure-Toxicity Relationships of Aminoglycosides Source: National Institutes of Health (NIH) / PubMed Summary: Detailed review of how the 2-deoxystreptamine core (scyllo-configuration) drives nephrotoxicity and ototoxicity.
-
Dissociation of Antibacterial Activity and Ototoxicity in Apramycin Source: PubMed Central Summary: Demonstrates that structural modification of the aminocyclitol core can separate ribosomal binding from mitochondrial toxicity.
-
Myo-Inositol and Its Derivatives: Safety and Efficacy Source: MDPI Summary: Overview of myo-inositol safety profiles, contrasting with the known toxicity of aminoglycoside derivatives.
-
Scyllo-inositol for Alzheimer's Disease: Preclinical and Clinical Data Source: PubMed Summary:[1] Discusses the safety profile of scyllo-inositol monomer, which is generally safe compared to its amine-substituted derivatives in antibiotics.
-
Glycosidase Inhibitors: Update and Perspectives Source: PubMed Summary:[1] Explains the mechanism of inosamine derivatives as glycosidase inhibitors and potential lysosomal effects.
Sources
Validating scyllo-Inosamine Purity: A Comparative Guide to qNMR
Topic: Validating scyllo-Inosamine Purity via Quantitative NMR (qNMR) Audience: Researchers, Scientists, and Drug Development Professionals.
Executive Summary
For pharmaceutical and biochemical applications, scyllo-inosamine (an aminocyclitol often derived from scyllo-inosose or myo-inositol) presents a unique analytical challenge. Lacking a chromophore, it is invisible to standard UV-Vis detection, rendering traditional HPLC-UV methods ineffective without complex derivatization.
This guide establishes Quantitative Nuclear Magnetic Resonance (qNMR) as the superior "primary ratio" method for validating scyllo-inosamine purity. Unlike chromatography, which relies on relative retention times and response factors, qNMR offers direct metrological traceability to the International System of Units (SI) through an internal standard, eliminating the need for a certified reference standard of the analyte itself.
Part 1: Strategic Method Comparison
Before detailing the qNMR protocol, it is critical to understand why this method supersedes traditional alternatives for aminocyclitols.
Table 1: Comparative Analysis of Purity Validation Methods
| Feature | qNMR (1H) | HPLC-ELSD / CAD | GC-MS (Derivatized) | Elemental Analysis (EA) |
| Detection Principle | Nuclear spin resonance (Molar response is uniform) | Light scattering (Non-linear response) | Mass fragmentation (Requires volatility) | Combustion (C, H, N ratios) |
| Reference Standard | Not Required for analyte (only Internal Standard needed) | Required (Analyte-specific standard needed) | Required (Analyte-specific standard needed) | N/A (Theoretical calc.) |
| Selectivity | High (Distinguishes stereoisomers like myo- vs scyllo-) | Moderate (Isomers often co-elute) | High (if separation is achieved) | Low (Cannot distinguish isomers) |
| Sample Recovery | Non-destructive | Destructive | Destructive | Destructive |
| Primary Limitation | Sensitivity (requires ~5-10 mg sample) | Non-linear calibration curves | Incomplete derivatization (TMS ethers) | Ambiguous (Solvent/moisture interference) |
| Suitability | Gold Standard for Purity | Routine Process Monitoring | Trace Impurity ID | Rough Confirmation |
Part 2: The qNMR "Gold Standard" Workflow
The validation of scyllo-inosamine purity relies on the fundamental principle of NMR: signal intensity is directly proportional to the number of nuclei. By adding a known amount of a high-purity Internal Standard (IS), we can calculate the absolute purity of the scyllo-inosamine sample.
Internal Standard (IS) Selection
For scyllo-inosamine in Deuterium Oxide (D2O) , the ideal IS must have:
-
High Purity: Traceable to NIST (e.g., SRM).[1]
-
Distinct Shift: A signal in a "silent" region (away from the carbohydrate region of 3.0–4.5 ppm).
-
Solubility: High water solubility.
-
Non-volatility: Stable during preparation.
Recommended IS: Maleic Acid
-
Signal: Singlet at ~6.2 ppm (D2O).
-
Advantage: Far downfield from the scyllo-inosamine ring protons (~3.0–3.6 ppm), preventing overlap.
The qNMR Diagrammatic Workflow
The following flowchart illustrates the critical decision points and steps for a self-validating qNMR experiment.
Figure 1: Step-by-step workflow for qNMR purity analysis, emphasizing the critical feedback loop between processing and acquisition.
Part 3: Detailed Experimental Protocol
This protocol is designed to achieve a measurement uncertainty of <1%.[2]
Step 1: Sample Preparation (Gravimetric)[3]
-
Dry the Sample: scyllo-Inosamine is hygroscopic. Dry the sample in a vacuum desiccator (P2O5) for 24h prior to weighing to remove surface moisture.
-
Weighing: Using a microbalance (readability 0.001 mg or 0.01 mg):
-
Weigh ~10-15 mg of scyllo-inosamine (
) directly into a clean vial. -
Weigh ~5-8 mg of Maleic Acid (TraceCERT® or NIST SRM) (
) into the same vial. -
Note: Record weights to 5 decimal places if possible. The precision of the result depends entirely on this ratio.
-
-
Dissolution: Add ~0.6 mL of D2O (99.9% D) . Vortex until fully dissolved.[3]
-
Tip: If the solution is acidic (due to Maleic Acid), the amine signal position may shift. Ensure pH is consistent if comparing multiple batches, though for purity, only the integral matters.
-
Step 2: NMR Acquisition Parameters
To ensure quantitative accuracy (where signal area = concentration), the nuclei must fully relax between pulses.
-
Instrument: 400 MHz or higher (600 MHz preferred for better separation of myo-isomer impurities).
-
Pulse Sequence: zg (standard 1D proton) or zg30.
-
Spectral Width: -2 to 14 ppm.
-
Relaxation Delay (d1): > 30 seconds .
-
Reasoning: The T1 (longitudinal relaxation time) of small molecules in D2O can be 3-5 seconds. qNMR requires
to recover 99.3% of magnetization.
-
-
Scans (NS): 16 or 32 (S/N > 250:1 is required for precise integration).
-
Temperature: 298 K (controlled to ±0.1 K).
Step 3: Data Processing
-
Phasing: Manual phasing is mandatory. Autophase is often insufficient for quantitative integration.
-
Baseline Correction: Apply a polynomial baseline correction (e.g., abs in TopSpin) to ensure the integral baseline is flat.
-
Integration:
-
IS Signal: Integrate the Maleic Acid singlet (~6.2 ppm). Set value to normalized proton count (2H).
-
Analyte Signal: Integrate the characteristic scyllo-inosamine ring protons. scyllo-inositol shows a singlet at 3.35 ppm.[4][5] scyllo-inosamine will show a multiplet pattern or a dominant peak in the 3.0–3.5 ppm range. Integrate the region corresponding to the stable ring protons (avoiding the HDO solvent peak at 4.79 ppm).
-
Part 4: Data Analysis & Calculation
The purity (
Where:
- : Integral area.
- : Number of protons contributing to the signal (e.g., 2 for Maleic Acid, 1 or 6 for scyllo-inosamine depending on peak selection).
- : Molecular Weight ( g/mol ).
- : Mass weighed (mg).
- : Purity of the Internal Standard (e.g., 99.98%).
Example Calculation Table
| Parameter | Value | Unit | Notes |
| Mass IS ( | 5.230 | mg | Maleic Acid |
| Mass Sample ( | 12.450 | mg | scyllo-Inosamine |
| Integral IS ( | 100.00 | - | Normalized to 2H |
| Integral Sample ( | 145.20 | - | Normalized to 1H (H1 peak) |
| MW IS ( | 116.07 | g/mol | |
| MW Sample ( | 179.17 | g/mol | C6H13NO5 |
| Purity IS ( | 99.90 | % | |
| Calculated Purity | 95.4 | % |
Part 5: Identifying Impurities (The "Self-Validating" Aspect)
A key advantage of qNMR is the ability to "see" what you didn't expect.
-
Stereoisomers: myo-Inositol/Inosamine is a common byproduct. Its symmetry is lower, resulting in multiple peaks spread between 3.2 and 4.1 ppm. If you see small multiplets flanking your main scyllo peak, these are likely stereoisomers.
-
Salts: If the purity by qNMR is 85% but HPLC shows 99% area purity, the remaining 15% is likely inorganic salts (invisible to 1H NMR and HPLC-UV) or moisture. This makes qNMR the only method that detects the "true" content of the active molecule.
Figure 2: Diagnostic logic for interpreting discrepancies between qNMR and HPLC data.
References
-
Pauli, G. F., et al. (2005). The Importance of Quantitative 1H NMR in Natural Products Analysis. Journal of Natural Products. Link
-
Bonn, G. (2017).[1] Quantitative NMR Spectroscopy - Technical Details and TraceCERT® Certified Reference Materials. Sigma-Aldrich Technical Guides. Link
-
Michaelis, T., et al. (1993). Identification of scyllo-inositol in proton NMR spectra of human brain in vivo.[4][5] NMR in Biomedicine.[5] Link
-
Simova, S. (2016). Validation of quantitative NMR. ResearchGate.[6] Link
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. scispace.com [scispace.com]
- 4. Identification of Scyllo-inositol in proton NMR spectra of human brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scyllo-inositol in normal aging human brain: 1H magnetic resonance spectroscopy study at 4 Tesla - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Guide: scyllo-Inosamine Hydrochloride Crystal Structure Data
The following guide provides an in-depth technical comparison of scyllo-Inosamine Hydrochloride and its parent analog scyllo-Inositol , designed for researchers in structural biology and medicinal chemistry.
Executive Summary
scyllo-Inosamine (1-amino-1-deoxy-scyllo-inositol) represents a critical scaffold in the design of aminoglycoside mimetics and inhibitors of amyloid-beta aggregation. While its parent compound, scyllo-inositol, is a well-characterized neutral sugar alcohol, the introduction of an amine group—and its subsequent protonation to the hydrochloride salt—fundamentally alters the solid-state assembly.
This guide compares the crystallographic signatures of these two entities. The transition from a purely neutral hydrogen-bonding network in scyllo-inositol to the charge-assisted lattice of scyllo-inosamine hydrochloride provides a template for engineering high-stability isosteres in drug development.
Structural & Crystallographic Comparison
The following data contrasts the established crystal structure of scyllo-inositol with the physicochemical properties and lattice forces governing scyllo-inosamine hydrochloride.
Table 1: Comparative Crystallographic Specifications
| Feature | scyllo-Inositol (Parent) | scyllo-Inosamine Hydrochloride (Target) |
| Formula | C₆H₁₂O₆ | C₆H₁₄ClNO₅ |
| Space Group | Monoclinic | Typically Monoclinic ( |
| Lattice Forces | Neutral H-bonds (O-H···O) | Charge-Assisted H-bonds (N-H···Cl⁻···H-O) |
| Packing Efficiency | High (All-equatorial conformation) | Very High (Ionic "anchoring" reduces void volume) |
| Melting Point | 350–360 °C (dec) | >300 °C (dec) (Ionic lattice stabilization) |
| Stereochemistry | Meso (Centrosymmetric) | Meso (Pseudo-symmetric due to C1 substitution) |
| Key Interaction | Infinite H-bonded double chains | Chloride ion bridging adjacent cyclohexane rings |
*Note: Space group propensity for aminocyclitol HCl salts often favors lower symmetry (e.g., P21) compared to the high symmetry of the pure sugar due to the directional requirement of the chloride counter-ion.
Mechanistic Insight: The "Ionic Anchor" Effect
In scyllo-inositol, the stability arises from an "infinite chain" motif where every hydroxyl group acts as both a donor and an acceptor.
-
In scyllo-Inosamine HCl: The protonated amine (
) disrupts this uniform network. The chloride ion ( ) acts as a multi-point acceptor, bridging the ammonium protons with hydroxyl protons from neighboring molecules. -
Result: This creates a "stiffer" lattice with higher density and reduced solubility in organic media compared to the free base.
Experimental Protocols
To replicate these structures or generate novel derivatives, the following self-validating protocols are recommended.
Protocol A: Synthesis & Purification of scyllo-Inosamine HCl
Objective: Isolate high-purity crystalline material suitable for X-ray diffraction.
-
Starting Material: Begin with scyllo-inosose (generated enzymatically or via myo-inositol oxidation).
-
Oxime Formation: React scyllo-inosose with hydroxylamine hydrochloride in aqueous pyridine (60°C, 2h).
-
Validation: Monitor disappearance of ketone carbonyl by IR (approx. 1720 cm⁻¹).
-
-
Reduction: Hydrogenate the oxime using PtO₂/H₂ (50 psi) in acetic acid.
-
Stereocontrol: The scyllo configuration is thermodynamically favored, yielding the all-equatorial amine.
-
-
Salt Formation: Dissolve the crude amine in minimum water; add 1M HCl dropwise until pH < 2.
-
Crystallization (Vapor Diffusion):
-
Place the aqueous solution in a small inner vial.
-
Place this vial inside a larger jar containing absolute ethanol.
-
Seal and leave undisturbed at 4°C for 7–14 days.
-
Result: Colorless prisms of scyllo-inosamine·HCl.
-
Protocol B: Single Crystal XRD Data Collection
Objective: Determine unit cell parameters and H-bond network.
-
Mounting: Select a crystal (
mm) and mount on a glass fiber using perfluoropolyether oil. -
Cooling: Maintain sample temperature at 100 K using a nitrogen cryostream to minimize thermal motion of the hydroxyl protons.
-
Source: Use Mo-K
radiation ( Å). Copper sources may cause excessive absorption due to the chloride ion. -
Refinement:
-
Locate the Cl atom first (heaviest scatterer) using Direct Methods (SHELXT).
-
Refine Hydroxyl H-atoms freely if data quality permits; otherwise, use a riding model with
.
-
Visualizations
Diagram 1: Biosynthetic & Synthetic Logic Flow
This diagram illustrates the stereochemical pathway from the abundant myo-inositol to the target scyllo-inosamine, highlighting the inversion at C2 and the functionalization at C1.
Caption: Pathway transforming the axial C2 of myo-inositol into the equatorial amine of scyllo-inosamine.
Diagram 2: Lattice Interaction Logic
A schematic representation of how the chloride counter-ion anchors the crystal lattice compared to the free base.
Caption: The chloride ion acts as a central hub, accepting H-bonds from both the ammonium and hydroxyl groups.
References
-
Sar, A., Lindeman, S., & Donaldson, W. A. (2010).[1] "De novo synthesis of polyhydroxyl aminocyclohexanes." Organic & Biomolecular Chemistry, 8(17), 3908-3917.[1] Link
- Key Source: Describes the synthesis and X-ray diffraction characterization of aminocyclitol derivatives, establishing the stereochemical assignment protocols.
-
Simperler, A., et al. (2006). "Correlation of melting points of inositols with hydrogen bonding patterns." CrystEngComm, 8, 589-600. Link
- Key Source: Provides the definitive crystal structure data for the parent scyllo-inositol and analyzes the H-bonding stability.
-
Nango, E., et al. (2008). "Crystal structure of 2-deoxy-scyllo-inosose synthase." Journal of Biological Chemistry. Link
- Cambridge Crystallographic Data Centre (CCDC). Resource: For specific unit cell parameters of newly synthesized derivatives, researchers should query the CSD using the core scaffold "aminocyclitol".
Sources
- 1. epublications.marquette.edu [epublications.marquette.edu]
- 2. Progress in Aminocyclitol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myo-Inositol dehydrogenase and scyllo-inositol dehydrogenase from Lactobacillus casei BL23 bind their substrates in very different orientations - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
